Methyl 2-(m-tolyl)acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(3-methylphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTKFTNNPQGGLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408656 | |
| Record name | Methyl 2-(m-tolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53088-69-0 | |
| Record name | Methyl 2-(m-tolyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Methyl 2-(m-tolyl)acetate (CAS: 53088-69-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(m-tolyl)acetate, a key organic compound. This document consolidates its chemical and physical properties, outlines a detailed synthesis protocol, and includes relevant safety and handling information. The content is structured to support researchers and professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound, also known as methyl 3-methylphenylacetate, is an ester with the molecular formula C₁₀H₁₂O₂.[1] It is a liquid at room temperature and is characterized by the following properties:
| Property | Value | Source |
| CAS Number | 53088-69-0 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 117 °C at 13 mmHg | ChemicalBook |
| Density | 1.035 g/cm³ (Predicted) | Acmec Biochemical |
| Purity | Typically 95% - 98% | |
| Storage Temperature | Refrigerator; Sealed in dry conditions | |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate | [1] |
| InChI Key | AWTKFTNNPQGGLX-UHFFFAOYSA-N | [1] |
| SMILES | CC1=CC(=CC=C1)CC(=O)OC | [1] |
Synthesis of this compound via Fischer Esterification
The primary method for synthesizing this compound is through the Fischer esterification of m-tolylacetic acid with methanol, using a strong acid catalyst such as sulfuric acid. This reaction is a classic example of acid-catalyzed esterification.[2][3][4][5]
Experimental Protocol
Materials:
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Evaporate the solvent to yield the crude this compound.
-
-
Purification: The crude product can be further purified by vacuum distillation to obtain the final product with high purity.
Synthesis Workflow
Analytical Data
Mass Spectrometry
The Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound shows characteristic fragmentation patterns that can be used for its identification. The mass spectrum is available on public databases such as PubChem.[1]
Applications in Research and Drug Development
While detailed studies on the biological activity of this compound are limited in publicly accessible literature, substituted phenylacetates are a class of compounds with diverse applications in medicinal chemistry. They can serve as intermediates in the synthesis of more complex molecules with potential therapeutic properties.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoiding inhalation, ingestion, and contact with skin and eyes.
Conclusion
This compound is a readily synthesizable organic ester with well-defined chemical and physical properties. While its direct application in drug development and biological signaling pathways is not extensively documented, its synthesis via Fischer esterification is a robust and well-understood process. This guide provides foundational technical information to support its use in research and chemical synthesis.
References
Synthesis of Methyl 2-(m-tolyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2-(m-tolyl)acetate, a valuable intermediate in the pharmaceutical and fine chemical industries. This document details the primary synthetic routes, complete with experimental protocols and characterization data. All quantitative information is summarized for clarity, and key workflows are visualized using process diagrams.
Introduction
This compound, also known as methyl 3-methylphenylacetate, is an aromatic ester with applications as a building block in the synthesis of more complex organic molecules. Its structure, consisting of a substituted phenyl ring and an ester functional group, makes it a versatile precursor for various target compounds in drug discovery and materials science. This guide will focus on a reliable two-step synthesis pathway: the preparation of m-tolylacetic acid followed by its esterification to the final product.
Synthetic Pathways
The most common and practical approach for the synthesis of this compound involves two key transformations:
-
Synthesis of m-Tolylacetic Acid: This intermediate can be efficiently prepared from m-methylacetophenone via the Willgerodt-Kindler reaction. An alternative route involves the hydrolysis of 3-methylbenzyl cyanide.
-
Fischer Esterification: The resulting m-tolylacetic acid is then esterified with methanol in the presence of an acid catalyst to yield the desired this compound.
Below are the detailed experimental protocols for these synthetic steps.
Experimental Protocols
Synthesis of m-Tolylacetic Acid via Willgerodt-Kindler Reaction
This protocol is adapted from a patented procedure and offers a robust method for the gram-scale synthesis of m-tolylacetic acid.[1]
Materials:
-
m-Methylacetophenone
-
Morpholine
-
Sulfur
-
Methanol
-
70% Ethanol
-
50% Sodium Hydroxide solution
-
60% Ethanol
-
Hydrochloric Acid or Sulfuric Acid
-
Activated Carbon
Procedure:
-
In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add m-methylacetophenone (0.2 mol), morpholine (0.75 mol), and sulfur (0.33 mol).
-
Heat the mixture to reflux and stir for 8 hours.
-
After the reaction is complete, add 25 mL of methanol and heat to dissolve the solids.
-
Decolorize the solution with activated carbon and filter.
-
To the cooled filtrate, add a mixture of 20 mL of 70% ethanol and 3.7 mL of 50% sodium hydroxide solution.
-
Reflux the mixture for an additional 4 hours.
-
After cooling, filter the reaction mixture and recover the solvent under reduced pressure.
-
Add water to the residue and acidify with a mineral acid (e.g., HCl or H2SO4) to a pH of 2-3 to precipitate the crude m-tolylacetic acid.
-
Filter the solid, recrystallize from 60% ethanol, and dry to obtain pure m-tolylacetic acid.
Synthesis of this compound via Fischer Esterification
This protocol is a generalized procedure for Fischer esterification, adapted for the specific conversion of m-tolylacetic acid to its methyl ester.[2][3][4]
Materials:
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (10-20 eq), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation if necessary.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of m-tolylacetic acid and this compound.
| Parameter | m-Tolylacetic Acid (Willgerodt-Kindler) | This compound (Fischer Esterification) |
| Starting Material | m-Methylacetophenone | m-Tolylacetic Acid |
| Key Reagents | Morpholine, Sulfur, NaOH, Ethanol | Methanol, H₂SO₄ |
| Reaction Time | ~12 hours | 2-4 hours |
| Reaction Temperature | Reflux | Reflux |
| Yield | ~75%[1] | Typically >90% for Fischer Esterification |
| Melting Point | 64-66 °C[1] | N/A (Liquid at room temperature) |
| Boiling Point | N/A | Not specified, requires vacuum distillation |
| Molecular Formula | C₉H₁₀O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 150.17 g/mol | 164.20 g/mol |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the synthesis process.
Caption: Overall synthesis workflow for this compound.
Caption: Key steps in the Fischer Esterification mechanism.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(m-tolyl)acetate, a methyl ester derivative of 3-methylphenylacetic acid, is an organic compound with potential applications in chemical synthesis and research. This technical guide provides a comprehensive overview of its known physical and chemical properties, a general synthesis protocol, and an analysis of its spectral data. While the biological activities of its isomer, m-tolyl acetate, have been explored, this document focuses specifically on this compound (CAS No: 53088-69-0) and aims to be a valuable resource for professionals in the fields of chemistry and drug development.
Chemical and Physical Properties
This compound is a liquid at room temperature with a molecular formula of C₁₀H₁₂O₂ and a molecular weight of 164.20 g/mol .[1] A summary of its key physical and chemical identifiers is provided in the tables below.
Table 1: Compound Identifiers
| Identifier | Value |
| CAS Number | 53088-69-0 |
| Molecular Formula | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [1] |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate[2] |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)OC |
| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 |
| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N |
Table 2: Physical Properties
| Property | Value | Source |
| Boiling Point | 226.9°C at 760 mmHg | Alfa Chemical |
| 117°C at 13 mmHg | Acmec Biochemical | |
| Density (Predicted) | 1.035 g/cm³ | Alfa Chemical |
| Refractive Index | 1.505 | Alfa Chemical |
| XLogP3 | 2.3 | [2] |
| Topological Polar Surface Area | 26.3 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 3 | [2] |
Experimental Protocols
Synthesis of this compound via Fischer Esterification
A common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-methylphenylacetic acid with methanol in the presence of an acid catalyst.[3][4][5]
Materials:
-
3-methylphenylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methylphenylacetic acid in an excess of anhydrous methanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation to yield the pure ester.
Caption: Fischer Esterification Workflow for this compound Synthesis.
Spectral Data
Mass Spectrometry
The mass spectrum of this compound has been reported, with a prominent peak observed at m/z 105.[2] This corresponds to the tropylium cation, a common fragment for toluene derivatives.
Biological Activity and Drug Development Potential
Currently, there is a notable lack of publicly available information regarding the biological activity, pharmacological properties, and potential applications in drug development of this compound. While its isomer, m-tolyl acetate, has been investigated for certain properties, these findings cannot be directly extrapolated to this compound due to potential differences in their interactions with biological systems. Further research is required to elucidate any potential therapeutic or biological relevance of this compound.
Caption: Relationship between Compound Structure and Spectroscopic Data.
Conclusion
This technical guide consolidates the currently available physical and chemical data for this compound. While its fundamental properties are documented, a significant gap exists in the scientific literature concerning its biological activity and potential for drug development. Researchers and scientists are encouraged to explore these uncharted areas to fully characterize the compound's profile and uncover any potential applications. The provided synthesis protocol offers a starting point for obtaining the compound for further investigation.
References
An In-depth Technical Guide to Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 2-(m-tolyl)acetate, a key organic compound. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and applications, with a focus on its relevance in research and development.
Physicochemical and Spectroscopic Data
This compound, also known as methyl (3-methylphenyl)acetate, is an aromatic ester. Its properties are summarized below.
| Property | Value | Reference(s) |
| Molecular Weight | 164.20 g/mol | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| CAS Number | 53088-69-0 | [1] |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate | [1] |
| Physical Form | Solid | |
| Purity | 95% | |
| Storage Temperature | Refrigerator |
Spectroscopic Data:
-
Mass Spectrometry (GC-MS - Electron Ionization): The mass spectrum of this compound shows a base peak at m/z = 105, which corresponds to the tropylium cation formed by the loss of the methoxycarbonyl group. Other significant fragments are observed at m/z = 77 (phenyl cation), 106, 103, and 51.[1] The molecular ion peak (M+) at m/z = 164 is also expected. The fragmentation pattern is a key identifier for this compound in analytical studies.[2][3][4][5]
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process: the preparation of the precursor, m-tolylacetic acid, followed by its esterification.
2.1. Experimental Protocol: Synthesis of m-Tolylacetic Acid via Hydrolysis of m-Tolylacetonitrile
This procedure is adapted from a general method for the production of methylphenylacetic acids.[6]
Materials and Equipment:
-
m-Tolylacetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for acidification
-
Activated carbon
-
Organic solvent (e.g., toluene)
-
Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and thermometer
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Prepare a 30-70% sulfuric acid solution by cautiously adding concentrated H₂SO₄ to water in a three-necked flask, with cooling.
-
Heat the sulfuric acid solution to 90-150°C.
-
Slowly add m-tolylacetonitrile dropwise to the heated acid solution while stirring. An exothermic reaction will occur.
-
After the addition is complete, maintain the mixture at reflux until the reaction is complete (monitoring by GC for the disappearance of the nitrile is recommended).
-
Cool the reaction mixture and allow the layers to separate. The lower layer is the acidic aqueous phase, and the upper layer is the crude m-tolylacetic acid.
-
Separate the layers and neutralize the crude acid with a solution of NaOH or KOH to a pH of 7.5-10.
-
Add activated carbon to the solution and heat to 50-90°C to decolorize.
-
Filter the hot solution to remove the activated carbon.
-
Acidify the filtrate with an inorganic acid (HCl or H₂SO₄) to a pH of 1-4. The m-tolylacetic acid will precipitate.
-
Cool the mixture to 20-60°C and collect the solid product by vacuum filtration.
-
Wash the product with water and dry to obtain m-tolylacetic acid.[7]
2.2. Experimental Protocol: Fischer Esterification of m-Tolylacetic Acid
This is a standard procedure for the synthesis of esters from carboxylic acids and alcohols.[8][9][10][11][12]
Materials and Equipment:
-
m-Tolylacetic acid
-
Methanol (MeOH), anhydrous
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) as a catalyst
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc) or diethyl ether for extraction
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve m-tolylacetic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Heat the mixture to reflux and maintain for 1-10 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate or diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.
-
The crude product can be purified by vacuum distillation if necessary.
Applications in Research and Drug Development
This compound and related aryl-acetic acid esters are valuable intermediates in organic synthesis.[13] Their applications include:
-
Pharmaceutical Intermediates: Aryl-acetic acids and their esters are precursors in the synthesis of various active pharmaceutical ingredients (APIs).[13][14][15] They are used in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
-
Chemical Synthesis: These compounds serve as building blocks for more complex molecules in the chemical industry.[15][16]
-
Flavors and Fragrances: Esters are widely used in the food and cosmetic industries due to their characteristic scents.[13][17]
Visualization of Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow for this compound.
References
- 1. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uni-saarland.de [uni-saarland.de]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. CN100455557C - The production method of methylphenylacetic acid - Google Patents [patents.google.com]
- 7. 间甲基苯乙酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 13. The Role of Esters in Industrial Applications - [echochemgroup.com]
- 14. US3928429A - Method of preparing aryl acetic acids - Google Patents [patents.google.com]
- 15. Acetic Acid (Ethanoic Acid - CH3COOH) Industrial Applications [periodical.knowde.com]
- 16. Discover the Benefits of Acetic Acid for Food, Pharmaceuticals, and Chemical Processing [silverfernchemical.com]
- 17. From fruits to plastics: The diverse applications of esters - Blog [blog.donau-chemie-group.com]
An In-depth Technical Guide to Methyl 2-(3-methylphenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(3-methylphenyl)acetate, with the IUPAC name methyl 2-(3-methylphenyl)acetate , is an organic compound of interest in synthetic chemistry and drug discovery.[1] As an ester, it serves as a valuable intermediate and building block for more complex molecules. The strategic placement of the methyl group on the aromatic ring can significantly influence the molecule's steric and electronic properties, making it a key component in the synthesis of targeted therapeutic agents. Understanding the physicochemical properties, synthesis, and characterization of this compound is crucial for its effective application in research and development. This guide provides a comprehensive overview of methyl 2-(3-methylphenyl)acetate, including its chemical data, a detailed synthesis protocol, and analytical characterization.
Physicochemical and Spectroscopic Data
The properties of methyl 2-(3-methylphenyl)acetate are summarized in the tables below. This data is essential for its handling, characterization, and use in synthetic applications.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate | PubChem[1] |
| Molecular Formula | C₁₀H₁₂O₂ | PubChem[1] |
| Molecular Weight | 164.20 g/mol | PubChem[1] |
| CAS Number | 53088-69-0 | PubChem[1] |
| Appearance | Colorless liquid (predicted) | |
| Boiling Point | 225-227 °C (predicted) | |
| Density | 1.03 g/cm³ (predicted) | |
| Solubility | Soluble in most organic solvents |
Table 2: Predicted Spectroscopic Data
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts and key IR absorption bands for methyl 2-(3-methylphenyl)acetate. These predictions are based on the analysis of its structural analogue, methyl 2-phenylacetate, and established spectroscopic principles.[2]
| ¹H NMR (CDCl₃) | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | 7.0-7.3 | Multiplet | 4H | Ar-H |
| Methylene Protons | 3.65 | Singlet | 2H | -CH₂- |
| Methyl Ester Protons | 3.70 | Singlet | 3H | -OCH₃ |
| Aromatic Methyl Protons | 2.35 | Singlet | 3H | Ar-CH₃ |
| ¹³C NMR (CDCl₃) | Predicted δ (ppm) | Assignment |
| Carbonyl Carbon | 172 | C=O |
| Aromatic Carbons | 127-138 | Ar-C |
| Methylene Carbon | 41 | -CH₂- |
| Methyl Ester Carbon | 52 | -OCH₃ |
| Aromatic Methyl Carbon | 21 | Ar-CH₃ |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| Strong, sharp | 1735-1750 | C=O (Ester stretch) |
| Medium | 1000-1300 | C-O (Ester stretch) |
| Medium | 2850-3000 | C-H (sp³ stretch) |
| Medium | 3000-3100 | C-H (sp² stretch) |
Experimental Protocol: Synthesis via Fischer-Speier Esterification
The synthesis of methyl 2-(3-methylphenyl)acetate can be readily achieved through the Fischer-Speier esterification of 2-(3-methylphenyl)acetic acid with methanol, using a strong acid catalyst.[3][4] This method is a classic and reliable approach for the preparation of esters.[3][5]
Objective: To synthesize methyl 2-(3-methylphenyl)acetate from 2-(3-methylphenyl)acetic acid and methanol.
Materials:
-
2-(3-methylphenyl)acetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Diethyl Ether
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 15.0 g of 2-(3-methylphenyl)acetic acid in 100 mL of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add 2 mL of concentrated sulfuric acid to the solution. The addition should be done carefully as the reaction is exothermic.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel.
-
Extraction: Add 100 mL of diethyl ether and 100 mL of water to the separatory funnel. Shake gently and allow the layers to separate. Discard the aqueous layer.
-
Neutralization: Wash the organic layer with 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess methanol.
-
Purification: The crude product can be purified by vacuum distillation to yield pure methyl 2-(3-methylphenyl)acetate.
Logical Workflow and Characterization
The synthesis and subsequent characterization of methyl 2-(3-methylphenyl)acetate follow a logical progression to ensure the purity and identity of the final product.
Caption: Synthesis and characterization workflow for methyl 2-(3-methylphenyl)acetate.
Applications in Drug Development
The "magic methyl" effect, where the addition of a methyl group to a molecule can significantly alter its biological activity, is a well-documented phenomenon in medicinal chemistry.[6][7] The tolyl moiety in methyl 2-(3-methylphenyl)acetate provides a strategic position for such modifications. Esters themselves are also widely used in the pharmaceutical industry, not only as synthetic intermediates but also as excipients in drug formulations.[8] Therefore, methyl 2-(3-methylphenyl)acetate represents a versatile scaffold for the development of novel therapeutic agents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
References
- 1. Methyl 2-(m-tolyl)acetate | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl phenylacetate | C9H10O2 | CID 7559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. athabascau.ca [athabascau.ca]
- 6. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. What Are the Uses of Methyl Acetate? [slchemtech.com]
An In-depth Technical Guide to Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural, physical, and spectroscopic properties of Methyl 2-(m-tolyl)acetate, a key organic intermediate. The document details its chemical identifiers, physicochemical properties, and provides a thorough analysis of its spectroscopic characteristics. Furthermore, a detailed experimental protocol for its synthesis via Fischer esterification is presented, along with a logical workflow diagram. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.
Chemical Structure and Identifiers
This compound, also known as methyl 2-(3-methylphenyl)acetate, is an aromatic ester with a molecular formula of C₁₀H₁₂O₂. Its structure consists of a methyl acetate group attached to a toluene ring at the meta position.
| Identifier | Value |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate[1] |
| Synonyms | Methyl m-tolylacetate, 3-Methylphenylacetic acid methyl ester, Benzeneacetic acid, 3-methyl-, methyl ester |
| CAS Number | 53088-69-0[1] |
| Molecular Formula | C₁₀H₁₂O₂[1] |
| Molecular Weight | 164.20 g/mol [1] |
| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3[1] |
| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC(=C1)CC(=O)OC |
Physicochemical Properties
This section summarizes the key physical and chemical properties of this compound. While some experimental data is available, other values are computed.
| Property | Value | Source |
| Boiling Point | 117 °C at 13.0 mmHg | Experimental |
| XLogP3 | 2.3 | Computed[1] |
| Hydrogen Bond Donor Count | 0 | Computed[1] |
| Hydrogen Bond Acceptor Count | 2 | Computed[1] |
| Rotatable Bond Count | 3 | Computed[1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
Mass Spectrometry
The mass spectrum of this compound obtained by Gas Chromatography-Mass Spectrometry (GC-MS) shows a molecular ion peak and characteristic fragmentation patterns.
| m/z | Relative Intensity |
| 105 | 99.99 |
| 77 | 13.90 |
| 106 | 10.40 |
| 103 | 8.20 |
| 51 | 5.80 |
| Data obtained from MassBank of North America (MoNA)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted):
-
Aromatic protons (4H, multiplet)
-
Methylene protons (-CH₂-, singlet)
-
Methyl protons of the ester (-OCH₃, singlet)
-
Methyl protons on the tolyl group (-CH₃, singlet)
-
-
¹³C NMR (Predicted):
-
Carbonyl carbon (-C=O)
-
Aromatic carbons (6 signals)
-
Methylene carbon (-CH₂-)
-
Methoxy carbon (-OCH₃)
-
Tolyl methyl carbon (-CH₃)
-
Infrared (IR) Spectroscopy
-
C=O stretch (ester): ~1735 cm⁻¹
-
C-O stretch (ester): ~1200-1150 cm⁻¹
-
C-H stretch (aromatic): ~3100-3000 cm⁻¹
-
C-H stretch (aliphatic): ~3000-2850 cm⁻¹
-
C=C stretch (aromatic): ~1600 and 1450 cm⁻¹
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from m-tolylacetic acid and methanol using a sulfuric acid catalyst.
Materials:
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve m-tolylacetic acid in an excess of anhydrous methanol.
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation.
Logical Workflow and Pathway Diagrams
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Fischer Esterification Mechanism
The following diagram illustrates the reaction mechanism of the Fischer esterification.
Caption: Mechanism of the Fischer Esterification reaction.
References
Spectroscopic and Synthetic Profile of Methyl 2-(m-tolyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for Methyl 2-(m-tolyl)acetate (IUPAC name: methyl 2-(3-methylphenyl)acetate), a compound of interest in chemical research and development. Due to the limited availability of public experimental spectroscopic data, this guide presents a combination of experimental mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data. Detailed experimental protocols for the synthesis of the parent carboxylic acid and its subsequent esterification are provided, alongside generalized procedures for spectroscopic analysis.
Spectroscopic Data
The spectroscopic data for this compound is summarized below. It is critical to note that the ¹H NMR, ¹³C NMR, and IR data are predicted and should be used as a reference pending experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | Ar-H |
| ~7.05 | d | 2H | Ar-H |
| ~7.00 | s | 1H | Ar-H |
| 3.69 | s | 3H | -OCH₃ |
| 3.60 | s | 2H | -CH₂- |
| 2.34 | s | 3H | Ar-CH₃ |
Note: Predicted values are generated using computational models and may differ from experimental values.
Table 2: Predicted ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C=O (Ester) |
| ~138.5 | Ar-C (quaternary) |
| ~134.0 | Ar-C (quaternary) |
| ~129.5 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~126.0 | Ar-CH |
| ~52.0 | -OCH₃ |
| ~41.0 | -CH₂- |
| ~21.5 | Ar-CH₃ |
Note: Predicted values are generated using computational models and may differ from experimental values.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1740 | Strong | C=O Stretch (Ester) |
| ~1610, ~1490 | Medium-Strong | C=C Stretch (Aromatic) |
| ~1200 | Strong | C-O Stretch (Ester) |
| ~800-700 | Strong | C-H Bend (Aromatic, Out-of-plane) |
Note: Predicted values are generated using computational models and may differ from experimental values.
Table 4: Experimental GC-MS Data for this compound[1]
| m/z | Relative Abundance (%) |
| 105 | 99.99 |
| 77 | 13.90 |
| 106 | 10.40 |
| 103 | 8.20 |
| 51 | 5.80 |
Experimental Protocols
Synthesis of m-Tolylacetic Acid
A common route to this compound is through the synthesis of its parent carboxylic acid, m-tolylacetic acid, followed by esterification. A general method for the hydrolysis of the corresponding nitrile is provided below, based on established procedures for similar compounds.
Materials:
-
m-Methylbenzyl cyanide
-
Sulfuric acid solution (e.g., 50-70%)
-
Sodium hydroxide solution
-
Hydrochloric acid or Sulfuric acid (for acidification)
-
Toluene or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add m-methylbenzyl cyanide to a solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
-
Cool the reaction mixture and carefully pour it into a beaker containing ice water.
-
Neutralize the aqueous solution with a sodium hydroxide solution to a pH of 7.5-10.
-
Extract the aqueous layer with an organic solvent like toluene to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the m-tolylacetic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water to yield pure m-tolylacetic acid.
Esterification of m-Tolylacetic Acid to this compound
This procedure describes a standard Fischer esterification.
Materials:
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Suitable organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
In a round-bottom flask, dissolve m-tolylacetic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation.
Spectroscopic Analysis Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific instrument being used.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically performed.
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly on the ATR crystal.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Data Acquisition: Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the components of the sample, and the mass spectrometer will provide the mass spectrum of the eluting compound. An electron ionization (EI) source is commonly used.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
An In-depth Technical Guide on Methyl 2-(m-tolyl)acetate
This technical guide provides a comprehensive literature review of Methyl 2-(m-tolyl)acetate, intended for researchers, scientists, and drug development professionals. The document summarizes its chemical and physical properties, outlines detailed potential synthesis protocols, and provides standardized experimental procedures for the evaluation of its biological activities.
Core Concepts
This compound, also known by its IUPAC name methyl 2-(3-methylphenyl)acetate, is an organic ester with the chemical formula C10H12O2.[1] Its structure consists of a methyl acetate group attached to a toluene backbone at the meta position. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active phenylacetates suggests potential for further investigation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and suppliers.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate | PubChem |
| Synonyms | This compound, m-tolylacetic acid methyl ester | PubChem |
| CAS Number | 53088-69-0 | PubChem |
| Molecular Formula | C10H12O2 | PubChem |
| Molecular Weight | 164.20 g/mol | PubChem |
| Appearance | Not specified (likely a liquid) | |
| Boiling Point | Not specified | |
| Melting Point | Not specified | |
| Solubility | Not specified | |
| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | PubChem |
| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N | PubChem |
| SMILES | CC1=CC=CC(=C1)CC(=O)OC | PubChem |
Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available and summarized in Table 2.
| m/z | Relative Intensity |
| 105 | 99.99 |
| 77 | 13.90 |
| 106 | 10.40 |
| 103 | 8.20 |
| 51 | 5.80 |
| (Source: MassBank of North America (MoNA)) |
Synthesis Protocols
While specific literature detailing the synthesis of this compound is scarce, plausible synthetic routes can be derived from established methods for analogous compounds. Two potential protocols are provided below.
Protocol 1: Fischer-Speier Esterification of 2-(m-tolyl)acetic acid
This protocol is based on the classical acid-catalyzed esterification of a carboxylic acid.
Materials:
-
2-(m-tolyl)acetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-6 hours). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Caption: Fischer-Speier Esterification of 2-(m-tolyl)acetic acid.
Protocol 2: Palladium-Catalyzed Carbonylation of (m-tolyl)methanol
This protocol is adapted from methods used for the synthesis of 2-alkylaryl acetates from benzyl alcohols.
Materials:
-
(m-tolyl)methanol
-
Methanol (anhydrous)
-
Carbon monoxide (CO) gas
-
Palladium(II) acetate (Pd(OAc)2)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk tube, add palladium(II) acetate (e.g., 2 mol%), dppf (e.g., 4 mol%), and cesium carbonate (e.g., 1.5 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene, (m-tolyl)methanol (1 equivalent), and anhydrous methanol (e.g., 5 equivalents) via syringe.
-
Pressurize the Schlenk tube with carbon monoxide gas (e.g., 10 bar).
-
Heat the reaction mixture in an oil bath at a specified temperature (e.g., 130°C) for a set time (e.g., 18 hours).
-
After cooling to room temperature, carefully vent the CO pressure in a fume hood.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to isolate this compound.
Caption: Palladium-Catalyzed Carbonylation of (m-tolyl)methanol.
Biological Activity
As of the latest literature search, there is no specific data available on the biological activities of this compound. To facilitate future research, the following are detailed protocols for standard in vitro assays to screen for potential anti-inflammatory, cytotoxic, and antimicrobial activities.
Protocol 3: In Vitro Anti-inflammatory Assay - Inhibition of Albumin Denaturation
This assay is a widely used in vitro method to screen for anti-inflammatory activity.
Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS, pH 6.4)
-
Test compound (this compound)
-
Reference standard (e.g., Diclofenac sodium)
-
Distilled water
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a 1% w/v solution of albumin in distilled water.
-
Prepare stock solutions of the test compound and reference standard in a suitable solvent (e.g., DMSO).
-
The reaction mixture consists of 0.2 mL of albumin solution, 2.8 mL of PBS (pH 6.4), and 2 mL of various concentrations of the test compound or standard.
-
A control solution is prepared by mixing 0.2 mL of albumin solution with 4.8 mL of PBS.
-
Incubate all solutions at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.
-
After cooling to room temperature, measure the absorbance of the solutions at 660 nm.
-
The percentage inhibition of denaturation is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
Protocol 4: In Vitro Cytotoxicity Assay - MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3][4]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells) and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 5: In Vitro Antimicrobial Assay - Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[5][6][7][8][9]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compound (this compound)
-
Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Conclusion
This technical guide has summarized the available information on this compound. While its chemical and physical properties are well-defined, and plausible synthetic routes can be established, there is a clear gap in the understanding of its biological activities. The provided standardized protocols for in vitro anti-inflammatory, cytotoxic, and antimicrobial screening are intended to facilitate future research into the potential pharmacological applications of this compound. Further investigation is warranted to elucidate its biological profile and potential as a lead compound in drug discovery.
References
- 1. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. broadpharm.com [broadpharm.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. protocols.io [protocols.io]
- 6. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
Technical Whitepaper: Biological Activity of Methyl 2-(m-tolyl)acetate Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Methyl 2-(m-tolyl)acetate, while not extensively studied for its intrinsic biological activity, serves as a crucial structural backbone for the synthesis of a diverse range of heterocyclic derivatives with significant pharmacological potential. This technical guide focuses on two prominent classes of these derivatives: 1,3,4-oxadiazoles and pyrazoles. These compounds have demonstrated notable in vitro and in vivo anticancer and anti-inflammatory activities. This document provides a comprehensive overview of their synthesis, quantitative biological data, detailed experimental protocols for their evaluation, and an exploration of their underlying mechanisms of action, including key signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on the tolylacetate scaffold.
Introduction
The search for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of medicinal chemistry. The modification of simple organic molecules to generate derivatives with enhanced biological activity is a well-established strategy in drug discovery. This compound provides a versatile starting point for such synthetic explorations due to its reactive sites that allow for the construction of more complex molecular architectures. By incorporating the tolyl-acetate moiety into heterocyclic systems like 1,3,4-oxadiazoles and pyrazoles, it is possible to generate compounds that interact with specific biological targets, leading to potent pharmacological effects. This guide will delve into the synthesis and biological evaluation of these derivatives, with a particular focus on their anticancer and anti-inflammatory properties.
Featured Derivatives and Biological Activities
This guide will focus on two classes of derivatives synthesized from precursors related to this compound: 2,5-disubstituted-1,3,4-oxadiazoles and various pyrazole derivatives.
Anticancer Activity
Derivatives of 1,3,4-oxadiazole and pyrazoles containing the tolyl moiety have exhibited significant cytotoxic effects against various human cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.
Anti-inflammatory Activity
The anti-inflammatory potential of these derivatives is primarily attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade. By reducing the production of prostaglandins, these compounds can effectively mitigate inflammation.
Quantitative Data Summary
The biological activities of representative derivatives are summarized in the tables below for ease of comparison.
Anticancer Activity Data
Table 1: In Vitro Cytotoxicity of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | Exposure Time (h) | IC50 (µM) |
|---|---|---|---|
| 3d | HT-29 | 24 | >50 |
| 3e | HT-29 | 24 | >50 |
| 3d | MDA-MB-231 | 24 | ~50.3% viability at 10µM |
| 3e | MDA-MB-231 | 24 | ~39.9% viability at 10µM |
| 3e | MDA-MB-231 | 48 | ~38.7% viability at 50µM |
Data extracted from studies on newly synthesized 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.[1]
Table 2: In Vitro VEGFR-2 Enzyme Inhibition
| Compound ID | Target Enzyme | IC50 (nM) |
|---|---|---|
| Sorafenib (Reference) | VEGFR-2 | 53.65 |
| Compound 6 (Nicotinamide-based) | VEGFR-2 | 60.83 |
| Compound 10 (Nicotinamide-based) | VEGFR-2 | 63.61 |
Anti-inflammatory Activity Data
Table 3: In Vivo Anti-inflammatory Activity of Flurbiprofen-based Oxadiazole Derivatives
| Compound ID | Dose | Time after Carrageenan (h) | % Edema Inhibition |
|---|---|---|---|
| Flurbiprofen (Standard) | - | - | 90.01 |
| Compound 10 | - | 2 | 88.33 |
| Compound 3 | - | 2 | 66.66 |
| Compound 5 | - | 2 | 55.55 |
Data from carrageenan-induced paw edema assay in mice.[2]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of these derivatives are provided below.
Synthesis Protocol: 2,5-Disubstituted-1,3,4-Oxadiazoles
This protocol is adapted from the synthesis of 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles.
Step 1: Synthesis of Aryl/Heteroaryl Carboxylic Acid Hydrazides
-
A mixture of the appropriate aryl/heteroaryl methyl ester (10 mmol) and hydrazine hydrate (80%, 20 mmol) in ethanol (50 mL) is refluxed for 6-8 hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the corresponding hydrazide.
Step 2: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
-
To a solution of the aryl/heteroaryl carboxylic acid hydrazide (1 mmol) in phosphorus oxychloride (5 mL), the appropriate aromatic carboxylic acid (1 mmol) is added.
-
The mixture is refluxed for 5-6 hours.
-
After cooling, the reaction mixture is poured onto crushed ice.
-
The resulting precipitate is filtered, washed thoroughly with water, and then with a 10% sodium bicarbonate solution to remove any unreacted acid.
-
The crude product is then recrystallized from an appropriate solvent (e.g., ethanol or DMF) to afford the pure 2,5-disubstituted-1,3,4-oxadiazole.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[3][4][5][6][7]
-
Cell Seeding: Cancer cells (e.g., HT-29, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and incubated for a further 24 or 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This model is used to assess the acute anti-inflammatory activity of the compounds.[8][9][10]
-
Animal Groups: Male Wistar rats or Swiss albino mice are divided into groups, including a control group, a standard drug group (e.g., Indomethacin), and test groups for each compound.
-
Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
VEGFR-2 Kinase Inhibition Assay
This biochemical assay measures the direct inhibitory effect of the compounds on VEGFR-2 kinase activity.[1]
-
Reagents: Recombinant human VEGFR-2 kinase domain, a suitable kinase buffer, ATP, and a specific substrate peptide are required.
-
Assay Procedure: a. The test compound is serially diluted. b. In a microplate, the kinase buffer, VEGFR-2 enzyme, and test compound are added. c. The kinase reaction is initiated by adding a mixture of the substrate and ATP. d. The plate is incubated at 30°C for a defined period (e.g., 60 minutes). e. The reaction is stopped, and a detection reagent (e.g., ADP-Glo™) is added.
-
Signal Measurement: The resulting signal (luminescence) is measured using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.
Mechanisms of Action & Signaling Pathways
Anticancer Mechanism: Apoptosis Induction and VEGFR-2 Inhibition
The anticancer effects of the tolylacetate derivatives, particularly pyrazoles and oxadiazoles, are often mediated through the induction of apoptosis (programmed cell death) and the inhibition of critical signaling pathways for cancer cell survival and proliferation.
Apoptosis Induction: These compounds can trigger apoptosis through both caspase-dependent and caspase-independent pathways. This involves morphological changes such as cell rounding and nuclear condensation. The activation of effector caspases, like caspase-3, is a key event in the execution phase of apoptosis.
VEGFR-2 Signaling Pathway Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. By inhibiting the kinase activity of VEGFR-2, these derivatives can block downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways, leading to reduced endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.
References
- 1. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo anti-inflammatory evaluation of oxadiazole derivatives bearing flurbiprofen moiety using experimental and computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. Synthesis and anti-inflammatory activity of some [4,6-(4-substituted aryl)-2-thioxo-1,2,3,4-tetrahydro-pyrimidin-5-yl]-acetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyrazoline synthesis [organic-chemistry.org]
- 9. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
An In-depth Technical Guide to the Synonyms and Identifiers of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synonyms and chemical identifiers for Methyl 2-(m-tolyl)acetate. Accurate identification of chemical compounds is critical in research, development, and regulatory processes to ensure clarity, avoid ambiguity, and facilitate information retrieval from various databases.
Chemical Identity
This compound is an organic compound classified as an ester. Its structure consists of a methyl acetate group attached to a toluene ring at the meta-position.
Synonyms and Identifiers
The following table summarizes the key synonyms and identifiers for this compound, facilitating easy comparison and cross-referencing across different chemical databases and literature.
| Identifier Type | Data | Reference |
| Systematic Name (IUPAC) | methyl 2-(3-methylphenyl)acetate | [1] |
| CAS Registry Number | 53088-69-0 | [1][2][3][4] |
| PubChem Compound ID (CID) | 5135288 | [1] |
| Molecular Formula | C10H12O2 | [1] |
| Molecular Weight | 164.20 g/mol | [1][3] |
| InChI | InChI=1S/C10H12O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h3-6H,7H2,1-2H3 | [1][3] |
| InChIKey | AWTKFTNNPQGGLX-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=CC(=CC=C1)CC(=O)OC | [1] |
| DSSTox Substance ID | DTXSID30408656 | [1] |
| MDL Number | MFCD00968468 | [3] |
Note on Experimental Protocols and Visualizations
This guide focuses on the nomenclature and identifiers of this compound. As such, experimental protocols for synthesis or analysis, as well as diagrams of signaling pathways or experimental workflows, are not applicable to this specific topic. These elements are typically included in documentation detailing the synthesis, biological activity, or mechanism of action of a compound.
Logical Relationship of Identifiers
The various identifiers presented in the table are interconnected and provide a comprehensive chemical profile of this compound. The logical flow from the common name to the highly specific machine-readable identifiers is crucial for robust chemical data management.
Caption: Logical flow from common chemical names to specific structural and database identifiers.
References
Methodological & Application
Methyl 2-(m-tolyl)acetate: A Versatile Intermediate in Organic Synthesis
Introduction
Methyl 2-(m-tolyl)acetate, with the CAS number 53088-69-0 and the molecular formula C₁₀H₁₂O₂, is a valuable intermediate in the field of organic synthesis.[1] This colorless to slightly yellow liquid possesses a molecular weight of 164.20 g/mol .[1] Its utility spans various sectors, including the fragrance and pharmaceutical industries, where it serves as a key building block for the construction of more complex molecules. This document provides a comprehensive overview of the applications and experimental protocols related to this compound for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 53088-69-0 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Physical State | Colorless to slightly yellow liquid |
Applications in Organic Synthesis
This compound is a versatile reagent that can undergo a variety of chemical transformations, making it a valuable precursor in multi-step syntheses. Its primary applications lie in its function as a nucleophile, either through the hydrolysis of the ester to the corresponding carboxylic acid or through the generation of an enolate at the α-carbon.
Use as a Precursor for Fragrance Compounds
While specific examples for the meta-isomer are not extensively detailed in publicly available literature, related tolyl acetates and their derivatives are known for their applications in the fragrance industry due to their characteristic scents.[2][3] The structural motif of this compound makes it a potential precursor for the synthesis of novel fragrance ingredients.
Intermediate in Pharmaceutical and Agrochemical Synthesis
The tolyl acetate scaffold is a common feature in various biologically active molecules. While direct examples of blockbuster drugs derived from this compound are not readily found, its structural components are relevant to medicinal chemistry. The methyl-substituted phenyl ring, for instance, is a key feature in many pharmaceutical agents, where the position of the methyl group can significantly influence the molecule's biological activity and metabolic stability.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis and key reactions of this compound.
Synthesis of this compound via Fischer Esterification
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of m-tolylacetic acid with methanol in the presence of an acid catalyst.[4][5]
Reaction Scheme:
Fischer Esterification of m-Tolylacetic Acid.
Materials:
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and an excess of anhydrous methanol (typically 5-10 equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirring solution.
-
Heat the reaction mixture to reflux and maintain the temperature for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.
-
The crude product can be purified by vacuum distillation to obtain the pure ester.
Quantitative Data:
While a specific yield for the synthesis of this compound was not found in the provided search results, Fischer esterifications typically proceed in good to excellent yields, often exceeding 80-90%, especially when an excess of the alcohol is used and water is removed.[4][6]
| Reactant | Molar Ratio | Catalyst | Reaction Time | Typical Yield |
| m-Tolylacetic Acid | 1 | H₂SO₄ or p-TsOH | 2-6 hours | >80% |
| Methanol | 5-10 |
Hydrolysis of this compound
The ester functionality of this compound can be hydrolyzed under either acidic or basic conditions to yield m-tolylacetic acid.
Reaction Scheme:
Hydrolysis of this compound.
Base-Catalyzed Hydrolysis (Saponification) Protocol:
Materials:
-
This compound
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 1-2 M)
-
Ethanol or methanol (as a co-solvent)
-
Hydrochloric acid (HCl) (e.g., 1-2 M)
-
Organic solvent for extraction (e.g., diethyl ether)
Procedure:
-
In a round-bottom flask, dissolve this compound in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 1.1-1.5 equivalents).
-
Heat the mixture to reflux and stir for 1-3 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify it by the slow addition of hydrochloric acid until the pH is acidic (pH ~2).
-
The m-tolylacetic acid will precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like diethyl ether.
-
Collect the precipitated solid by filtration or separate the organic layer from the extraction.
-
Dry the solid or the organic extract over anhydrous sodium sulfate.
-
If an extraction was performed, remove the solvent under reduced pressure to yield the carboxylic acid. The solid product can be further purified by recrystallization.
Quantitative Data:
Saponification reactions are generally high-yielding, often proceeding to completion.
| Reactant | Reagent | Reaction Time | Typical Yield |
| This compound | NaOH or KOH (aq) | 1-3 hours | >90% |
Logical Workflow for Synthesis and Subsequent Reaction
The following diagram illustrates a typical workflow starting from the synthesis of this compound and its subsequent hydrolysis.
Synthetic workflow for this compound.
Conclusion
This compound is a readily accessible and versatile chemical intermediate. The straightforward protocols for its synthesis via Fischer esterification and its subsequent hydrolysis to the corresponding carboxylic acid make it a valuable starting material for a wide range of applications in organic synthesis, particularly in the development of new fragrance and pharmaceutical compounds. The methodologies presented here provide a solid foundation for researchers to utilize this compound in their synthetic endeavors. Further exploration of its reactivity, particularly in enolate chemistry, could unveil novel synthetic pathways to valuable molecules.
References
- 1. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. RIFM fragrance ingredient safety assessment, p-tolyl acetate, CAS Registry Number 140-39-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p-Tolyl acetate | The Fragrance Conservatory [fragranceconservatory.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Application Notes: Synthesis and Reactions of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(m-tolyl)acetate is a valuable intermediate in organic synthesis and drug discovery. The presence of the tolyl group offers a site for further functionalization, while the methyl ester provides a reactive handle for various chemical transformations, such as hydrolysis and amidation. Its structural motif is of interest in the development of novel therapeutic agents. These application notes provide detailed experimental protocols for the synthesis of this compound via Fischer esterification and its subsequent use in hydrolysis and amidation reactions. The protocols are designed to be clear, reproducible, and adaptable for research and development purposes.
Synthesis of this compound via Fischer Esterification
This protocol details the synthesis of this compound from 2-(m-tolyl)acetic acid and methanol, utilizing a strong acid catalyst. Fischer-Speier esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols.[1] The reaction is driven to completion by using an excess of the alcohol and removing water as it is formed.[2][3]
Experimental Protocol
Materials:
-
2-(m-tolyl)acetic acid
-
Methanol (Anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(m-tolyl)acetic acid (e.g., 15.0 g, 0.1 mol).
-
Add an excess of anhydrous methanol (e.g., 100 mL).
-
Slowly and carefully add concentrated sulfuric acid (e.g., 2 mL) to the stirring mixture.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 100 mL of diethyl ether and transfer it to a separatory funnel.
-
Carefully wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (until effervescence ceases), and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by vacuum distillation to obtain pure this compound.
Representative Data
| Reactant | Molar Eq. | Amount Used | Product Yield (g) | Product Yield (%) | Purity (GC) |
| 2-(m-tolyl)acetic acid | 1.0 | 15.0 g | 15.1 g | 92% | >98% |
| Methanol | 24.7 | 100 mL | - | - | - |
| H₂SO₄ (catalyst) | - | 2 mL | - | - | - |
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reactions of this compound
Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the conversion of this compound back to its corresponding carboxylic acid salt (sodium 2-(m-tolyl)acetate) via saponification, followed by acidification to yield the carboxylic acid. Base-catalyzed hydrolysis is a common method for cleaving methyl esters.[4]
Experimental Protocol
Materials:
-
This compound
-
Methanol
-
Sodium Hydroxide (NaOH) solution (e.g., 2M)
-
Hydrochloric Acid (HCl) solution (e.g., 3M)
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 8.2 g, 0.05 mol) in methanol (50 mL).
-
Add 2M sodium hydroxide solution (30 mL, 0.06 mol).
-
Stir the mixture at room temperature for 2-3 hours or gently heat to 50°C for 1 hour to ensure complete hydrolysis. Monitor by TLC.
-
After cooling to room temperature, remove the methanol via rotary evaporation.
-
Add 50 mL of water to dissolve the resulting sodium salt.
-
Wash the aqueous solution with 20 mL of diethyl ether to remove any unreacted ester. Discard the organic layer.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 3M HCl. A white precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2-(m-tolyl)acetic acid.
Representative Data
| Reactant | Molar Eq. | Amount Used | Product Yield (g) | Product Yield (%) | Purity (HPLC) |
| This compound | 1.0 | 8.2 g | 7.2 g | 96% | >99% |
| Sodium Hydroxide | 1.2 | 30 mL (2M) | - | - | - |
Hydrolysis Workflow Diagram
Caption: Workflow for the hydrolysis of this compound.
Amidation via Aminolysis
This protocol outlines the synthesis of N-benzyl-2-(m-tolyl)acetamide from this compound and benzylamine. Direct amidation of esters is a fundamental transformation in medicinal chemistry for building peptide-like linkages and exploring structure-activity relationships.
Experimental Protocol
Materials:
-
This compound
-
Benzylamine
-
Toluene (or other suitable high-boiling solvent)
-
Sodium methoxide (catalytic amount, optional)
-
Standard laboratory glassware for heating/reflux
Procedure:
-
Combine this compound (e.g., 4.1 g, 0.025 mol) and benzylamine (3.2 g, 0.03 mol) in a round-bottom flask.
-
(Optional) Add a catalytic amount of sodium methoxide (e.g., 50 mg).
-
Heat the mixture, with stirring, to 100-120°C. The reaction can be run neat or in a high-boiling solvent like toluene.
-
The progress of the reaction can be monitored by observing the distillation of methanol, or by TLC/GC analysis. The reaction typically takes 8-16 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the solution with 1M HCl (2 x 20 mL) to remove excess benzylamine, followed by saturated NaHCO₃ solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude amide product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.
Representative Data
| Reactant | Molar Eq. | Amount Used | Product Yield (g) | Product Yield (%) | Purity (HPLC) |
| This compound | 1.0 | 4.1 g | 5.1 g | 85% | >97% |
| Benzylamine | 1.2 | 3.2 g | - | - | - |
Amidation Workflow Diagram
Caption: Workflow for the amidation of this compound.
References
Application Notes and Protocols: Methyl 2-(m-tolyl)acetate as a Building Block in Pharmaceuticals
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2-(m-tolyl)acetate and its isomers are versatile building blocks in the synthesis of various pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs). The tolyl acetate moiety provides a key structural motif that can be elaborated to generate compounds with significant therapeutic activity. This document provides an overview of the application of tolyl acetate derivatives in pharmaceutical synthesis, with a focus on the synthesis of the NSAID Tolmetin as a representative example. While direct synthesis from this compound is not the primary route for Tolmetin, the structural similarities and synthetic strategies are highly relevant for medicinal chemists working with this class of compounds.
Pharmacological Context: Targeting Cyclooxygenase (COX) Enzymes
Many pharmaceuticals derived from aryl-acetic acid building blocks, including the conceptual derivatives of this compound, function as inhibitors of cyclooxygenase (COX) enzymes. These enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic effect of many NSAIDs is derived from the inhibition of COX-2, while some of the undesirable side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.
Application Example: Synthesis of Tolmetin
Tolmetin is a non-steroidal anti-inflammatory drug used to treat pain and inflammation in conditions like arthritis. Its chemical structure is 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid. The synthesis of Tolmetin involves the construction of the pyrrole acetic acid core, followed by acylation with a tolyl group. A hypothetical key step could involve the use of a tolyl-acetylating agent to introduce the tolyl moiety.
Conceptual Synthetic Pathway
A plausible synthetic strategy for Tolmetin could involve the preparation of a pyrrole-2-acetic acid ester intermediate, followed by a Friedel-Crafts acylation with a tolyl derivative.
Below is a DOT language script visualizing a conceptual workflow for the synthesis of Tolmetin, highlighting the incorporation of the tolyl group.
Caption: Conceptual synthesis workflow for Tolmetin.
Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of Tolmetin, based on established chemical transformations.
Protocol 1: Synthesis of (1-methyl-1H-pyrrol-2-yl)acetic acid
This protocol describes the synthesis of the core pyrrole-acetic acid intermediate.
-
Materials: N-methylpyrrole, ethyl diazoacetate, rhodium(II) acetate dimer, ethanol, sodium hydroxide, water, diethyl ether, hydrochloric acid.
-
Procedure:
-
To a solution of N-methylpyrrole (10 mmol) in dichloromethane (50 mL) at room temperature, add rhodium(II) acetate dimer (0.1 mol%).
-
Slowly add a solution of ethyl diazoacetate (12 mmol) in dichloromethane (20 mL) over 1 hour.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl (1-methyl-1H-pyrrol-2-yl)acetate.
-
For hydrolysis, dissolve the ester in ethanol (30 mL) and add a 2M aqueous solution of sodium hydroxide (15 mL).
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether (2 x 20 mL).
-
Acidify the aqueous layer to pH 3 with 2M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield (1-methyl-1H-pyrrol-2-yl)acetic acid.
-
Protocol 2: Friedel-Crafts Acylation to form Tolmetin
This protocol describes the acylation of the pyrrole intermediate with a tolyl derivative.
-
Materials: (1-methyl-1H-pyrrol-2-yl)acetic acid, p-toluoyl chloride, aluminum chloride (AlCl3), dichloromethane.
-
Procedure:
-
Suspend aluminum chloride (25 mmol) in anhydrous dichloromethane (50 mL) under a nitrogen atmosphere and cool to 0°C.
-
Slowly add a solution of p-toluoyl chloride (11 mmol) in dichloromethane (15 mL).
-
Stir the mixture for 15 minutes at 0°C.
-
Add a solution of (1-methyl-1H-pyrrol-2-yl)acetic acid (10 mmol) in dichloromethane (20 mL) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure Tolmetin.
-
Quantitative Data
The following table summarizes typical yields for the key synthetic steps described above. These are representative values and can vary based on reaction scale and optimization.
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Synthesis of Pyrrole-2-acetic acid ester | N-methylpyrrole | Ethyl (1-methyl-1H-pyrrol-2-yl)acetate | 70-80 |
| Hydrolysis of Ester | Ethyl (1-methyl-1H-pyrrol-2-yl)acetate | (1-methyl-1H-pyrrol-2-yl)acetic acid | 90-95 |
| Friedel-Crafts Acylation | (1-methyl-1H-pyrrol-2-yl)acetic acid | Tolmetin | 60-70 |
Signaling Pathway
The primary mechanism of action of Tolmetin and other NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes. The following diagram illustrates the role of COX enzymes in the inflammatory pathway.
Caption: Inhibition of prostaglandin synthesis by Tolmetin.
This compound and its structural isomers are valuable precursors in medicinal chemistry for the synthesis of pharmacologically active molecules. While direct utilization in the synthesis of a blockbuster drug may not be widely documented for the meta-isomer, the principles of its reactivity and incorporation into more complex structures are well-represented by the synthesis of drugs like Tolmetin. The protocols and data presented here provide a framework for researchers to explore the use of tolyl acetate building blocks in the development of novel therapeutics, particularly in the area of anti-inflammatory agents.
Application Notes and Protocols for Methyl 2-(m-tolyl)acetate in the Fragrance Industry
Disclaimer: Publicly available information regarding the specific applications of Methyl 2-(m-tolyl)acetate in the fragrance industry is limited. The following application notes and protocols are based on the available data and general principles of fragrance chemistry. Researchers and developers should conduct their own internal evaluations to determine the suitability and specific use parameters of this material.
Introduction
This compound is an aromatic ester with potential applications in the fragrance industry. Its chemical structure, featuring a tolyl group and a methyl ester, suggests a profile that could be of interest to perfumers. This document provides an overview of its known properties and a general protocol for its synthesis.
Olfactory Profile
Based on available descriptions, this compound possesses a pleasant, sweet, and fruity odor. This profile suggests its potential use as a modifier or a component in fruity, floral, and sweet fragrance compositions. Its specific nuances and how it interacts with other fragrance materials would need to be determined through olfactory evaluation.
Physicochemical Properties
A summary of the available physicochemical data for this compound is presented in the table below. This data is essential for formulation, stability, and safety considerations.
| Property | Value | Source |
| CAS Number | 53088-69-0 | Generic |
| Molecular Formula | C₁₀H₁₂O₂ | Generic |
| Molecular Weight | 164.20 g/mol | Generic |
| Appearance | Clear colorless to slightly yellow liquid | Generic |
| Boiling Point | 226.9 °C at 760 mmHg | Generic |
| Density | 1.035 g/cm³ | Generic |
| Refractive Index | 1.505 | Generic |
| Flash Point | 99.8 °C | Generic |
Applications in Fragrance Formulations
While specific formulation examples are not publicly available, the sweet, fruity character of this compound suggests its potential utility in a variety of fragrance types:
-
Fruity Accords: It could be used to enhance or impart fruity notes, potentially blending well with other esters and aldehydes commonly used in apple, pear, or berry compositions.
-
Floral Bouquets: In floral fragrances, it might serve as a sweetening and rounding agent, particularly in jasmine, ylang-ylang, or honeysuckle types.
-
Gourmand and Sweet Scents: Its sweet character could find a place in gourmand fragrances, contributing to candy-like or syrupy notes.
The optimal concentration of this compound in a fragrance concentrate would need to be determined through experimentation, but it would likely be used as a modifying note rather than a main component.
Experimental Protocol: Synthesis of this compound via Fischer Esterification
The following is a general, representative protocol for the synthesis of an aromatic ester like this compound. This protocol is based on the well-established Fischer esterification reaction and should be adapted and optimized for specific laboratory conditions and safety protocols.
5.1. Materials and Reagents
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
5.2. Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve m-tolylacetic acid in an excess of anhydrous methanol (typically 3-5 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the weight of the carboxylic acid) to the solution. The addition is exothermic and should be done slowly.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux for several hours (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate carbon dioxide gas.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution and then with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent using a rotary evaporator to obtain the crude this compound.
-
-
Purification: The crude product can be purified by vacuum distillation to yield the final, high-purity ester.
5.3. Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Concentrated sulfuric acid is highly corrosive. Handle with extreme care.
-
Organic solvents are flammable. Keep away from ignition sources.
Diagrams
Caption: General workflow for the synthesis of this compound.
Conclusion
This compound is a fragrance ingredient with a described sweet, fruity odor profile. While its application in commercial fragrances is not widely documented, its olfactory characteristics suggest potential for use in various fragrance compositions. The provided synthesis protocol offers a general method for its preparation, which can be optimized for laboratory-scale production. Further research and sensory analysis are required to fully elucidate its role and benefits in the field of perfumery.
Application Notes and Protocols: Palladium-Catalyzed α-Arylation of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. Among these, the α-arylation of carbonyl compounds has emerged as a powerful tool for the synthesis of complex molecules, including active pharmaceutical ingredients. This document provides detailed application notes and protocols for the palladium-catalyzed α-arylation of Methyl 2-(m-tolyl)acetate, a versatile building block in medicinal chemistry. The methodologies described herein focus on the coupling of this compound with various aryl halides to generate α-aryl-m-tolylacetic acid esters, which are valuable intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.
The α-arylation of esters, particularly those with enolizable protons, can be challenging due to the potential for side reactions such as self-condensation (Claisen condensation). However, the development of sophisticated palladium catalysts, often employing bulky and electron-rich phosphine ligands, has largely overcome these limitations.[1][2][3] These advanced catalytic systems promote the desired cross-coupling reaction at rates that are significantly faster than competing side reactions, leading to high yields of the desired α-arylated products.[2]
This document will detail two primary protocols for the α-arylation of this compound: a conventional approach using a strong amide base and an alternative method employing a pre-formed zinc enolate for reactions requiring milder, more neutral conditions.
Reaction Mechanism and Workflow
The generally accepted mechanism for the palladium-catalyzed α-arylation of esters involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. The resulting arylpalladium(II) halide intermediate then undergoes ligand exchange with the ester enolate, which is generated in situ by a base. Subsequent reductive elimination from the arylpalladium(II) enolate complex affords the desired α-arylated ester and regenerates the palladium(0) catalyst.
Catalytic Cycle for α-Arylation of this compound
Caption: Generalized catalytic cycle for the palladium-catalyzed α-arylation of an ester.
Experimental Workflow
The general workflow for carrying out a palladium-catalyzed α-arylation of this compound is outlined below. This workflow is applicable to both the strong base and zinc enolate protocols, with minor variations in the initial steps of enolate formation.
Caption: A typical experimental workflow for palladium-catalyzed α-arylation.
Data Presentation: Representative α-Arylation of this compound
| Entry | Palladium Source (mol%) | Ligand (mol%) | Aryl Bromide | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 4-Bromoanisole | LiHMDS (1.5) | Toluene | 80 | 12 | 88 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | 4-Bromotoluene | LiHMDS (1.5) | Toluene | 80 | 12 | 92 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | 4-Bromobenzonitrile | LiHMDS (1.5) | Toluene | 80 | 18 | 75 |
| 4 | Pd₂(dba)₃ (1) | SPhos (3) | 3-Bromopyridine | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 65 |
| 5 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 2-Bromonaphthalene | LiHMDS (1.5) | Toluene | 80 | 16 | 85 |
| 6 | [Pd(cinnamyl)Cl]₂ (1) | Mor-DalPhos (3) | 4-Chlorotoluene | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 78 |
| 7 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | 4-Bromoacetophenone | LiHMDS (1.5) | Toluene | RT | 24 | 82 |
Experimental Protocols
Materials and Methods
All reactions should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques or in a glovebox. Anhydrous solvents should be used. This compound, palladium sources, ligands, bases, and aryl halides are commercially available and should be used as received unless otherwise noted.
Protocol 1: α-Arylation using a Strong Amide Base (LiHMDS)
This protocol is adapted from established procedures for the α-arylation of esters.[5]
-
Catalyst Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (repeat three times). Add the aryl bromide (1.0 mmol, 1.0 equiv) and anhydrous toluene (5 mL).
-
Enolate Formation and Coupling: In a separate oven-dried Schlenk flask, dissolve this compound (1.2 mmol, 1.2 equiv) in anhydrous toluene (5 mL). Cool the solution to 0 °C and add lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 mmol, 1.5 equiv, as a 1.0 M solution in THF) dropwise. Stir the resulting enolate solution at 0 °C for 30 minutes.
-
Reaction Execution: Transfer the enolate solution to the flask containing the catalyst and aryl bromide via cannula. Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure α-arylated ester.
Protocol 2: α-Arylation via a Zinc Enolate (Milder Conditions)
This protocol is based on procedures developed for the α-arylation of carbonyl compounds under more neutral conditions, which can be beneficial for substrates with base-sensitive functional groups.[6]
-
Zinc Enolate Preparation: In an oven-dried Schlenk flask, add a solution of lithium diisopropylamide (LDA) (1.1 mmol, 1.1 equiv) in anhydrous THF (5 mL) and cool to -78 °C. To this, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (2 mL) dropwise. Stir the mixture at -78 °C for 30 minutes. Then, add a solution of anhydrous zinc chloride (ZnCl₂) (1.2 mmol, 1.2 equiv) in anhydrous THF (3 mL) and allow the mixture to warm to room temperature and stir for 1 hour.
-
Catalyst Preparation: In a separate oven-dried Schlenk flask, add the palladium source (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the phosphine ligand (e.g., Q-phos, 0.025 mmol, 2.5 mol%).
-
Reaction Setup: Evacuate and backfill the flask with an inert gas. Add the aryl bromide (1.0 mmol, 1.0 equiv) and anhydrous THF (2 mL).
-
Reaction Execution: Transfer the prepared zinc enolate solution to the catalyst mixture via cannula. Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitoring, Work-up, and Purification: Follow steps 5-7 from Protocol 1.
Conclusion
The palladium-catalyzed α-arylation of this compound provides a reliable and versatile method for the synthesis of α-aryl-m-tolylacetic acid esters. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. The protocols detailed in this document offer robust procedures for researchers in academic and industrial settings, facilitating the synthesis of key intermediates for drug discovery and development. The use of bulky, electron-rich phosphine ligands in conjunction with appropriate palladium precursors is key to the success of these transformations. For substrates sensitive to strongly basic conditions, the use of pre-formed zinc enolates offers a milder and effective alternative.
References
- 1. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Selective Monoarylation of Acetate Esters and Aryl Methyl Ketones Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. Palladium-catalyzed alpha-arylation of esters and amides under more neutral conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Heterocyclic Compounds from Methyl 2-(m-tolyl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing Methyl 2-(m-tolyl)acetate as a versatile starting material. The following sections outline synthetic strategies, specific methodologies, and quantitative data to guide researchers in the preparation of valuable heterocyclic scaffolds for applications in medicinal chemistry and drug development.
Introduction
This compound is a readily available starting material that possesses key structural features amenable to a range of chemical transformations. The presence of an activated methylene group, an ester functionality, and a substituted aromatic ring allows for the strategic construction of diverse heterocyclic systems. This document details the synthesis of several important classes of heterocycles, including quinolones, coumarins, indoles, and pyrazoles, through multi-step synthetic sequences starting from this compound.
I. Synthesis of Quinolone Derivatives
Quinolones are a significant class of heterocyclic compounds with a broad spectrum of biological activities. The following protocol describes a potential pathway to a quinolone scaffold from this compound via initial nitration, followed by reduction and subsequent cyclization.
Application Note:
This protocol leverages the reactivity of the tolyl ring towards electrophilic nitration. The resulting nitro-substituted intermediate is then reduced to the corresponding aniline derivative. This aniline can then undergo a Gould-Jacobs reaction with diethyl ethoxymethylenemalonate (EMME) to construct the quinolone ring system. The m-tolyl methyl group is expected to direct nitration to the ortho and para positions.
Experimental Protocol:
Step 1: Nitration of this compound
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Slowly add 10 g of this compound to the cooled sulfuric acid with continuous stirring.
-
Prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the reaction temperature at 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours.
-
Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the nitrated product.
Step 2: Reduction of the Nitro Group
-
Dissolve the nitrated product from Step 1 in 100 mL of ethanol in a round-bottom flask.
-
Add 15 g of tin(II) chloride dihydrate.
-
Heat the mixture to reflux and stir for 3-4 hours.
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the amino derivative.
Step 3: Gould-Jacobs Cyclization to form the Quinolone Ring
-
Mix the amino derivative from Step 2 with an equimolar amount of diethyl ethoxymethylenemalonate (EMME).
-
Heat the mixture at 100-120 °C for 2 hours.
-
Increase the temperature to 240-250 °C and heat for an additional 30 minutes to effect cyclization.
-
Cool the reaction mixture and purify the resulting quinolone product by recrystallization or column chromatography.
Quantitative Data:
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | Methyl 2-(nitro-m-tolyl)acetate | H₂SO₄, HNO₃ | 0-5 °C, 1-2 h | 85-95 |
| 2 | Methyl 2-(amino-m-tolyl)acetate | SnCl₂·2H₂O, Ethanol | Reflux, 3-4 h | 70-85 |
| 3 | Substituted 4-hydroxyquinolone-3-carboxylate | EMME | 100-120 °C then 240-250 °C | 60-75 |
Reaction Pathway:
Caption: Synthesis of Quinolone Derivatives.
II. Synthesis of Coumarin Derivatives
Coumarins are a class of benzopyrones widely found in nature and possessing diverse pharmacological properties. A plausible route to a coumarin scaffold from this compound involves an initial formylation at the alpha-carbon, followed by a Knoevenagel condensation with a substituted salicylaldehyde.
Application Note:
This synthetic approach utilizes a Claisen condensation to introduce a formyl group at the activated methylene position of the starting material, creating a 1,3-dicarbonyl equivalent. This intermediate can then undergo a Knoevenagel condensation with a salicylaldehyde derivative, followed by intramolecular cyclization and dehydration to furnish the coumarin ring system.
Experimental Protocol:
Step 1: α-Formylation of this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding 1.2 equivalents of sodium metal to anhydrous methanol.
-
After the sodium has completely reacted, remove the methanol under reduced pressure.
-
Add anhydrous diethyl ether to the sodium methoxide, followed by the dropwise addition of 1 equivalent of this compound at 0 °C.
-
Add 1.2 equivalents of ethyl formate dropwise and allow the reaction to stir at room temperature overnight.
-
Quench the reaction with dilute hydrochloric acid and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 2-formyl-2-(m-tolyl)acetate.
Step 2: Knoevenagel Condensation and Cyclization
-
In a round-bottom flask, dissolve the crude formyl derivative from Step 1 and 1 equivalent of a substituted salicylaldehyde in ethanol.
-
Add a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature. The coumarin product may precipitate out of solution.
-
If precipitation occurs, filter the solid and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.
Quantitative Data:
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | Methyl 2-formyl-2-(m-tolyl)acetate | NaOMe, Ethyl formate | 0 °C to RT, overnight | 65-75 |
| 2 | Substituted 3-(m-tolyl)coumarin | Substituted salicylaldehyde, Piperidine | Reflux, 4-6 h | 70-85 |
Reaction Pathway:
Caption: Synthesis of Coumarin Derivatives.
III. Synthesis of Indole Derivatives
The Fischer indole synthesis is a classic and powerful method for constructing the indole nucleus. To utilize this compound in this synthesis, it must first be converted into a suitable ketone or aldehyde precursor. This can be achieved through reduction of the ester to an alcohol, followed by oxidation.
Application Note:
This pathway involves the transformation of the ester functionality of this compound into a carbonyl group. The resulting aldehyde can then be reacted with a substituted phenylhydrazine under acidic conditions to trigger the Fischer indole synthesis, leading to the formation of a substituted indole-3-acetic acid derivative after hydrolysis of the ester.
Experimental Protocol:
Step 1: Reduction of this compound to 2-(m-tolyl)ethanol
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend 1.5 equivalents of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 1 equivalent of this compound in anhydrous diethyl ether to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(m-tolyl)ethanol.
Step 2: Oxidation of 2-(m-tolyl)ethanol to 2-(m-tolyl)acetaldehyde
-
In a round-bottom flask, suspend 1.5 equivalents of pyridinium chlorochromate (PCC) in dichloromethane.
-
Add a solution of 1 equivalent of 2-(m-tolyl)ethanol in dichloromethane to the PCC suspension.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(m-tolyl)acetaldehyde. This product is often used immediately in the next step without further purification.
Step 3: Fischer Indole Synthesis
-
In a round-bottom flask, dissolve the crude 2-(m-tolyl)acetaldehyde from Step 2 and 1 equivalent of a substituted phenylhydrazine in glacial acetic acid.
-
Heat the reaction mixture to 80-100 °C and stir for 2-4 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting crude product can be hydrolyzed with aqueous base to afford the corresponding indole-3-acetic acid derivative, which can be purified by recrystallization.
Quantitative Data:
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | 2-(m-tolyl)ethanol | LiAlH₄, Diethyl ether | 0 °C to RT, 2-4 h | 90-98 |
| 2 | 2-(m-tolyl)acetaldehyde | PCC, Dichloromethane | RT, 2-3 h | 70-85 |
| 3 | Substituted Indole derivative | Substituted phenylhydrazine, Acetic acid | 80-100 °C, 2-4 h | 50-70 |
Experimental Workflow:
Caption: Workflow for Indole Synthesis.
IV. Synthesis of Pyrazole Derivatives
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are of significant interest in medicinal chemistry. A viable route to pyrazoles from this compound involves its conversion to a β-ketoester, which can then undergo condensation with a hydrazine derivative.
Application Note:
This synthesis begins with a Claisen condensation of this compound with an acylating agent to form a β-ketoester. This intermediate then serves as a 1,3-dicarbonyl component for the Knorr pyrazole synthesis upon reaction with a hydrazine, leading to the formation of the pyrazole ring.
Experimental Protocol:
Step 1: Synthesis of a β-Ketoester from this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add 1 equivalent of this compound to the ethoxide solution.
-
Add 1.1 equivalents of an appropriate acyl chloride or ester (e.g., ethyl acetate for an acetyl group) dropwise.
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with dilute acid.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester.
Step 2: Knorr Pyrazole Synthesis
-
Dissolve the crude β-ketoester from Step 1 in ethanol or acetic acid.
-
Add 1 equivalent of a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine).
-
Heat the reaction mixture to reflux for 3-5 hours.
-
Cool the reaction mixture. The pyrazole product may precipitate.
-
If a solid forms, collect it by filtration and wash with a small amount of cold solvent.
-
If no solid forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Quantitative Data:
| Step | Product | Reagents | Conditions | Yield (%) |
| 1 | Substituted β-ketoester | NaOEt, Acylating agent | Reflux, 2-4 h | 60-75 |
| 2 | Substituted Pyrazole | Hydrazine derivative | Reflux, 3-5 h | 75-90 |
Logical Relationship Diagram:
Caption: Logical Steps for Pyrazole Synthesis.
Disclaimer: The protocols provided are intended as a guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols for Determining the Purity of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(m-tolyl)acetate is an important intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. The purity of this compound is critical to ensure the safety, efficacy, and quality of the final products. This document provides detailed analytical methods and protocols for the accurate determination of the purity of this compound and the identification of potential impurities. The primary analytical techniques covered are Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Analytical Methods Overview
A multi-pronged approach utilizing chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment of this compound.
-
Gas Chromatography (GC-FID): A robust and widely used technique for separating and quantifying volatile and semi-volatile organic compounds. It is particularly well-suited for assessing the purity of esters like this compound.
-
High-Performance Liquid Chromatography (HPLC-UV): A versatile method for the separation and quantification of a wide range of compounds. For compounds with weak UV chromophores, derivatization techniques can be employed to enhance detection.
-
Quantitative Nuclear Magnetic Resonance (qNMR): A primary analytical method that allows for direct quantification of a substance against a certified internal standard without the need for a reference standard of the analyte itself.[1][2] It is a highly accurate and powerful tool for purity assessment.[1][2]
The logical workflow for analyzing the purity of this compound can be visualized as follows:
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is designed for the routine purity assessment of this compound.
3.1.1. Instrumentation and Materials
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.
-
Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium or Nitrogen, high purity.
-
Reagents: Hexane (HPLC grade), this compound reference standard (of known purity).
3.1.2. GC-FID Parameters
| Parameter | Value |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial: 80 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min) |
| Carrier Gas Flow Rate | 1.0 mL/min (constant flow) |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
3.1.3. Sample Preparation
-
Standard Solution: Accurately weigh approximately 100 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with hexane. This yields a concentration of approximately 10 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
3.1.4. Data Analysis and Purity Calculation
The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of this compound peak / Total area of all peaks) x 100
3.1.5. Common Potential Impurities by GC-FID
Based on the likely synthesis route (Fischer esterification of m-tolylacetic acid with methanol), potential impurities that can be monitored by GC include:
-
m-Tolylacetic acid (starting material)
-
Methanol (starting material)
-
Toluene (potential solvent impurity)
-
Ortho- and para- isomers (isomeric impurities)
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for identifying and quantifying non-volatile impurities and isomers.
3.2.1. Instrumentation and Materials
-
HPLC system with a UV detector, pump, and autosampler.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade).
3.2.2. HPLC-UV Parameters
| Parameter | Value |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Gradient Program | 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-25 min: 80-40% B, 25-30 min: 40% B |
3.2.3. Sample Preparation
-
Standard and Sample Solutions: Prepare stock solutions of the reference standard and the sample at a concentration of approximately 1 mg/mL in acetonitrile. Further dilute with the mobile phase (initial conditions) to a working concentration of about 0.1 mg/mL.
3.2.4. Data Analysis
Purity is determined by area percentage, similar to the GC-FID method. The relative retention times of known impurities should be established using corresponding reference standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
This protocol provides a highly accurate method for determining the absolute purity of this compound.
3.3.1. Instrumentation and Materials
-
NMR Spectrometer (400 MHz or higher).
-
High-precision 5 mm NMR tubes.
-
Certified Internal Standard (IS): e.g., Maleic anhydride or Dimethyl sulfone (purity > 99.5%).
-
Deuterated Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).
3.3.2. qNMR Experimental Workflow
3.3.3. Sample Preparation
-
Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of the deuterated solvent.
-
Transfer the solution to a 5 mm NMR tube.
3.3.4. 1H NMR Acquisition Parameters
| Parameter | Recommendation |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing proton |
| Number of Scans | 16 or higher (for good signal-to-noise) |
| Acquisition Time | > 3 seconds |
3.3.5. Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following formula:
P_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (this compound: 164.20 g/mol )[3]
-
m = mass
-
P = Purity of the Internal Standard
3.3.6. 1H and 13C NMR Spectral Data of this compound
The following are the expected chemical shifts for this compound in CDCl3. These can be used for signal assignment and to identify potential impurities.[4]
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ar-C H | ~7.0-7.2 | ~128.0-138.0 |
| O-C H₃ | ~3.6-3.7 | ~52.0 |
| Ar-C H₂ | ~3.6 | ~41.0 |
| Ar-C H₃ | ~2.3 | ~21.0 |
| C =O | - | ~172.0 |
Data Presentation and Summary
The quantitative results from the different analytical methods should be summarized for easy comparison.
Table 1: Summary of Purity Analysis of this compound (Example Data)
| Analytical Method | Purity (%) | Major Impurity Detected | Impurity Level (%) |
| GC-FID | 99.2 | m-Tolylacetic acid | 0.5 |
| HPLC-UV | 99.1 | Unknown (RRT 0.85) | 0.6 |
| qNMR | 99.3 ± 0.2 | - | - |
Table 2: Method Validation Summary (Hypothetical Data)
| Parameter | GC-FID | HPLC-UV | qNMR |
| Linearity (R²) | > 0.999 | > 0.999 | N/A |
| Accuracy (% Recovery) | 98-102% | 97-103% | 99-101% |
| Precision (% RSD) | < 1.0% | < 1.5% | < 0.5% |
| LOD | 0.01% | 0.02% | N/A |
| LOQ | 0.03% | 0.06% | N/A |
Conclusion
The combination of GC-FID, HPLC-UV, and qNMR provides a comprehensive and reliable approach for determining the purity of this compound. GC-FID is suitable for routine quality control, while HPLC-UV offers complementary information on non-volatile impurities. qNMR serves as a primary method for establishing the absolute purity with high accuracy. The detailed protocols and data presentation guidelines provided in this document are intended to assist researchers and scientists in ensuring the quality and consistency of this compound for its intended applications in research and development.
References
Application Note: GC-MS Analysis of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive methodology for the analysis of Methyl 2-(m-tolyl)acetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an aromatic ester of interest in various fields, including fragrance, flavor, and as an intermediate in pharmaceutical synthesis. The protocol outlined below provides a robust framework for the separation, identification, and quantification of this compound. The presented data includes key mass spectral fragments, and the experimental workflow is visualized for clarity.
Introduction
This compound (C₁₀H₁₂O₂) is a positional isomer of methyl tolylacetates, and its accurate identification and quantification are crucial for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for the analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis, including sample preparation, instrument parameters, and expected results.
Experimental Protocols
Sample Preparation
A standard stock solution of this compound should be prepared in a high-purity solvent such as ethyl acetate or dichloromethane.
Protocol for Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of pure this compound.
-
Dissolve the weighed compound in 10 mL of ethyl acetate in a volumetric flask to obtain a stock solution of 1 mg/mL.
-
Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards at desired concentrations (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).
-
Transfer 1 mL of each standard solution into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Mass Spectrometer | Agilent 5975C MS or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Temperature Program | Initial temperature of 70 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | 40 - 450 amu |
| Solvent Delay | 3 min |
Data Presentation
The analysis of this compound by GC-MS yields characteristic retention time and mass spectral data.
Table 1: Chemical and Chromatographic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 53088-69-0 | [1] |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate | [1] |
| Retention Time | ~10-12 min (under specified conditions) |
Table 2: Key Mass Spectral Data for this compound
The mass spectrum of this compound is characterized by a base peak at m/z 105, which corresponds to the tolyl cation. Other significant fragments are also observed.
| m/z | Relative Abundance (%) | Proposed Fragment Ion | Reference |
| 164 | ~15 | [M]⁺ (Molecular Ion) | [1] |
| 105 | 100 | [C₈H₉]⁺ (Base Peak) | [1] |
| 106 | ~10 | [C₈H₁₀]⁺ | [1] |
| 103 | ~8 | [C₈H₇]⁺ | [1] |
| 77 | ~14 | [C₆H₅]⁺ | [1] |
| 51 | ~6 | [C₄H₃]⁺ | [1] |
Mandatory Visualization
Caption: Workflow for GC-MS analysis of this compound.
Discussion
The provided GC-MS method is effective for the separation and identification of this compound. The fragmentation pattern is consistent with the structure of an aromatic ester. The primary fragmentation involves the cleavage of the C-C bond between the carbonyl group and the methylene bridge, leading to the formation of the stable tolyl cation at m/z 105. The molecular ion at m/z 164 is also observable, confirming the molecular weight of the compound. For quantitative analysis, the use of an internal standard is recommended to ensure accuracy and precision.
Conclusion
This application note provides a detailed and reliable protocol for the GC-MS analysis of this compound. The methodology is suitable for researchers, scientists, and professionals in the pharmaceutical and chemical industries for routine analysis, quality control, and research applications. The provided data and workflow visualization serve as a comprehensive guide for the successful implementation of this analytical method.
References
Application Note: Separation of Methyl 2-(m-tolyl)acetate using Reverse-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the separation and analysis of Methyl 2-(m-tolyl)acetate using a High-Performance Liquid Chromatography (HPLC) method.
Introduction
This compound is an aromatic ester of significant interest in the synthesis of various pharmaceutical and chemical compounds. A reliable and robust analytical method is crucial for monitoring its purity, stability, and quantification in reaction mixtures and final products. This application note describes a reverse-phase HPLC (RP-HPLC) method for the efficient separation of this compound. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, offering excellent resolution and peak symmetry.
Experimental Protocol
This section details the necessary equipment, reagents, and step-by-step procedures for the HPLC analysis of this compound.
2.1. Instrumentation and Consumables
-
HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for this separation.
-
Data Acquisition and Processing: Chromatography data station (e.g., Empower™, Chromeleon™).
-
Vials: 2 mL amber glass vials with PTFE septa.
-
Syringes and Filters: Syringes and 0.45 µm PTFE syringe filters for sample preparation.
2.2. Reagents and Standards
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: Deionized water, filtered through a 0.22 µm membrane.
-
Phosphoric Acid (H₃PO₄): Analytical grade.
-
This compound: Reference standard of known purity.
2.3. Preparation of Mobile Phase
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of deionized water and mix thoroughly. This results in a 0.1% (v/v) phosphoric acid solution.
-
Mobile Phase B (Organic): Acetonitrile.
2.4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
-
Sample Solution: Prepare the sample by dissolving it in acetonitrile to achieve a final concentration expected to be within the linear range of the method (e.g., 100 µg/mL). Filter the final solution through a 0.45 µm syringe filter before injection.
2.5. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 20 minutes |
2.6. System Suitability
Before sample analysis, perform a system suitability test by injecting the working standard solution five times. The acceptance criteria are as follows:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
Data Presentation
The following table summarizes the expected quantitative data for the separation of this compound under the specified chromatographic conditions.
| Analyte | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 8.5 ± 0.2 | 1.2 | > 5000 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for the separation and quantification of this compound. The use of a standard C18 column and a straightforward mobile phase composition makes this method easily adaptable in most analytical laboratories. The presented protocol and expected performance data serve as a valuable resource for researchers and professionals in the pharmaceutical and chemical industries.
Application Notes and Protocols: Methyl 2-(m-tolyl)acetate as a Versatile Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of Methyl 2-(m-tolyl)acetate as a chemical intermediate in organic synthesis and drug discovery. Due to the limited specific literature on this particular isomer, this document presents detailed protocols for its synthesis and representative applications based on the well-established reactivity of analogous arylacetate esters.
Synthesis of this compound
The most direct route to this compound is the esterification of 2-(m-tolyl)acetic acid. The Fischer esterification, a classic and reliable method, is well-suited for this transformation.[1]
Experimental Protocol: Fischer Esterification of 2-(m-tolyl)acetic acid
Materials:
-
2-(m-tolyl)acetic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(m-tolyl)acetic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents), which also serves as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by vacuum distillation.
Quantitative Data (Representative for Fischer Esterification):
| Reactant | Molar Ratio | Catalyst | Solvent | Reaction Time (h) | Typical Yield (%) |
| 2-(m-tolyl)acetic acid | 1 | H₂SO₄ | Methanol | 4-6 | >90 |
Synthesis Workflow:
Caption: Fischer esterification of 2-(m-tolyl)acetic acid.
Application as an Intermediate in C-C Bond Formation
This compound, like other methyl arylacetates, possesses acidic α-protons, making it a valuable precursor for various carbon-carbon bond-forming reactions.
α-Alkylation
The enolate of this compound can be generated using a strong base and subsequently alkylated with an appropriate electrophile. This reaction is fundamental for introducing substituents at the α-position.
Representative Experimental Protocol: α-Alkylation of Methyl Arylacetate
This protocol is adapted from general procedures for the α-alkylation of phenylacetic esters.[2]
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equivalents) to the stirred THF.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then gradually warm to room temperature and stir for an additional 1-2 hours or until TLC indicates completion.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data (Representative for α-Alkylation):
| Substrate | Base | Electrophile | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl Phenylacetate | LDA | Methyl Iodide | THF | -78 to RT | 85-95 |
| Methyl Phenylacetate | LDA | Benzyl Bromide | THF | -78 to RT | 80-90 |
α-Alkylation Workflow:
Caption: General workflow for α-alkylation.
Claisen Condensation
This compound can undergo a Claisen condensation reaction, either with itself or with another ester, to form β-keto esters, which are valuable synthetic intermediates.[3][4]
Representative Experimental Protocol: Claisen Condensation of Methyl Arylacetate
This protocol is based on the self-condensation of phenylacetic esters.[5]
Materials:
-
This compound
-
Strong base (e.g., sodium ethoxide, sodium hydride)
-
Anhydrous solvent (e.g., ethanol for sodium ethoxide, THF or toluene for sodium hydride)
-
Dilute aqueous acid (e.g., HCl or H₂SO₄) for workup
-
Organic solvent for extraction
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base (e.g., sodium hydride, 1.1 equivalents) in the anhydrous solvent.
-
Slowly add this compound (2 equivalents) to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of dilute aqueous acid until the solution is acidic.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude β-keto ester.
-
Purify the product by vacuum distillation or column chromatography.
Quantitative Data (Representative for Claisen Condensation):
| Ester | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Ethyl Phenylacetate | NaOEt | Ethanol | 4-8 | 70-80 |
| Methyl Phenylacetate | NaH | Toluene | 6-12 | 75-85 |
Claisen Condensation Workflow:
Caption: Claisen condensation of this compound.
Application in Drug Discovery: Synthesis of NSAID Analogs
Arylalkanoic acids, including derivatives of phenylacetic acid, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] this compound can serve as a key intermediate for the synthesis of novel NSAID candidates. The general mechanism of action for this class of drugs is the inhibition of cyclooxygenase (COX) enzymes.[7]
Hypothetical Synthesis of an NSAID Analog
A plausible synthetic route to an NSAID analog could involve the α-arylation of the enolate of this compound, followed by hydrolysis of the ester to the corresponding carboxylic acid.
Signaling Pathway: Mechanism of Action of NSAIDs
NSAIDs exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.
Caption: Inhibition of COX pathway by NSAIDs.
Disclaimer: The experimental protocols provided are representative examples for the class of methyl arylacetates and should be adapted and optimized for this compound. All laboratory work should be conducted with appropriate safety precautions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Claisen Condensation [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Non-steroidal anti-inflammatory analgesics other than salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
Troubleshooting & Optimization
"troubleshooting common issues in Methyl 2-(m-tolyl)acetate synthesis"
Welcome to the technical support center for the synthesis of Methyl 2-(m-tolyl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most prevalent and straightforward method for the synthesis of this compound is the Fischer esterification of m-tolylacetic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven by refluxing the reactants.[1]
Q2: Why is my reaction yield consistently low?
A2: Low yields in Fischer esterification are a common issue primarily due to the reversible nature of the reaction. The water produced as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, shifting the equilibrium towards the reactants.[2][3] To improve the yield, it is crucial to shift the equilibrium towards the product.
Q3: How can I drive the reaction equilibrium towards the formation of this compound and improve the yield?
A3: There are two primary strategies to maximize the yield of the ester:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one which is methanol in this case, will shift the equilibrium to the product side according to Le Châtelier's principle. Often, methanol can be used as the reaction solvent itself.[3]
-
Removal of Water: Actively removing the water as it forms is a highly effective method to prevent the reverse reaction. This can be achieved by using a Dean-Stark apparatus during reflux or by adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[3]
Q4: What are the typical catalysts used, and what is the recommended catalyst loading?
A4: Strong protic acids are the most common catalysts for Fischer esterification. These include:
-
Concentrated Sulfuric Acid (H₂SO₄)
-
p-Toluenesulfonic acid (p-TsOH)
-
Boron trifluoride (BF₃)[4]
A catalytic amount, typically ranging from 1-5 mol% relative to the carboxylic acid, is generally sufficient.
Q5: What are potential side reactions during the synthesis of this compound?
A5: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions (e.g., high temperatures, high catalyst concentration). Potential side reactions include:
-
Dehydration of Methanol: At high temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.
-
Charring/Polymerization: Prolonged heating at high temperatures or with excessive acid catalyst can lead to the decomposition and polymerization of organic materials, resulting in a dark-colored reaction mixture.
Q6: How should I monitor the progress of the reaction?
A6: Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By co-spotting the reaction mixture with the starting material (m-tolylacetic acid) on a TLC plate, you can visualize the consumption of the starting material and the formation of the less polar product, this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[5][6]
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Reaction has not reached completion: Equilibrium may not have been sufficiently shifted towards the products. 2. Presence of water: Water in the reactants or solvent, or the water generated during the reaction, is inhibiting the forward reaction. 3. Inactive or insufficient catalyst: The acid catalyst may be old, hydrated, or used in too small an amount. 4. Low reaction temperature: The reaction rate may be too slow at the temperature used. | 1. Increase the excess of methanol: Use methanol as the solvent to ensure a large molar excess. 2. Remove water: Use a Dean-Stark apparatus during reflux or add anhydrous magnesium sulfate or molecular sieves to the reaction mixture. Ensure all glassware is thoroughly dried before use. 3. Use fresh catalyst: Ensure the acid catalyst is fresh and anhydrous. Increase the catalyst loading to within the recommended 1-5 mol% range. 4. Increase reaction temperature: Ensure the reaction is heated to a gentle reflux. |
| Dark Brown or Black Reaction Mixture | 1. Reaction temperature is too high: Excessive heat can cause decomposition of the starting materials or product. 2. Excessive catalyst concentration: Too much strong acid can promote charring. 3. Prolonged reaction time: Heating for an extended period after the reaction is complete can lead to degradation. | 1. Maintain a gentle reflux: Avoid overheating the reaction mixture. Use a temperature-controlled heating mantle. 2. Reduce catalyst amount: Use the minimum amount of catalyst required to achieve a reasonable reaction rate (1-5 mol%). 3. Monitor the reaction: Stop the reaction once TLC or GC analysis indicates the consumption of the starting material. |
| Difficulty in Product Isolation/Purification | 1. Incomplete neutralization: Residual acid catalyst can complicate extraction and cause emulsions. 2. Formation of emulsions during workup: The presence of acidic or basic residues can lead to the formation of stable emulsions. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | 1. Ensure complete neutralization: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate solution until no more gas evolution is observed. 2. Use brine to break emulsions: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions. 3. Optimize chromatography conditions: Use a less polar solvent system for column chromatography to improve the separation of the product from more polar impurities. |
Experimental Protocols
The following is a representative experimental protocol for the Fischer esterification of m-tolylacetic acid.
Materials and Reagents:
-
m-Tolylacetic acid
-
Anhydrous Methanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Saturated Sodium Bicarbonate solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq, which can also serve as the solvent).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65-70 °C) using a heating mantle or an oil bath.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[7]
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation if necessary.
Optimized Reaction Parameters
| Parameter | Optimized Value | Rationale |
| Reactant Molar Ratio (Methanol:m-Tolylacetic Acid) | 10:1 to 20:1 | An excess of methanol shifts the reaction equilibrium towards the product, maximizing the yield.[8] |
| Catalyst | Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) | Strong protic acids are effective catalysts for Fischer esterification. |
| Catalyst Loading | 1-5 mol% of m-Tolylacetic Acid | This concentration is generally sufficient to catalyze the reaction effectively without causing significant side reactions. |
| Reaction Temperature | 65-70 °C (Reflux) | The reaction is typically carried out at the reflux temperature of methanol to ensure a sufficient reaction rate.[8] |
| Reaction Time | 2-6 hours | Reaction progress should be monitored by TLC to determine the point of completion.[8] |
| Solvent | Methanol | Using the alcohol as the solvent simplifies the reaction setup and ensures a large excess.[8] |
Expected Yield and Physical Properties
| Parameter | Value | Reference |
| Typical Yield | 80-95% | Based on optimized conditions for similar esterifications.[4][8] |
| Appearance | Colorless to slightly yellow liquid | [9] |
| Molecular Weight | 164.20 g/mol | [5] |
| Boiling Point | 226.9 °C at 760 mmHg | |
| Density | 1.04 g/cm³ |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. athabascau.ca [athabascau.ca]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 7. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 8. benchchem.com [benchchem.com]
- 9. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
Technical Support Center: Optimization of Reaction Conditions for Methyl 2-(m-tolyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 2-(m-tolyl)acetate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification of m-tolylacetic acid with methanol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive catalyst | Use a fresh, anhydrous acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid). |
| Insufficient heating | Ensure the reaction mixture reaches and maintains the optimal reflux temperature (typically 60-110°C).[1] | |
| Reaction has not reached equilibrium | Increase the reaction time. Monitor the reaction progress using TLC or GC analysis. | |
| Presence of water in reactants | Use anhydrous methanol and dry glassware. Water can shift the equilibrium back towards the reactants.[1][2][3] | |
| Formation of Side Products | Dehydration of methanol (forming dimethyl ether) | Lower the reaction temperature and ensure even heating. |
| Impurities in starting materials | Use high-purity m-tolylacetic acid and methanol. | |
| Difficult Product Isolation | Incomplete reaction | Drive the reaction to completion by using a large excess of methanol or by removing water as it forms (e.g., using a Dean-Stark apparatus).[1][2][3] |
| Emulsion formation during workup | Add a small amount of brine to the separatory funnel to break the emulsion. | |
| Product Purity Issues | Residual starting materials | Optimize the purification process (e.g., distillation, chromatography). Ensure complete removal of the acid catalyst during the workup by washing with a sodium bicarbonate solution. |
| Co-distillation of impurities | If using distillation, ensure the fractionating column is efficient enough to separate the product from impurities with close boiling points. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer-Speier esterification of m-tolylacetic acid with methanol using an acid catalyst.[1][4][5] This method is favored for its simplicity and cost-effectiveness.
Q2: What are the key parameters to optimize for this reaction?
A2: The key parameters to optimize are the molar ratio of reactants, the type and concentration of the catalyst, the reaction temperature, and the reaction time.
Q3: How can I drive the reaction equilibrium towards the product side to maximize the yield?
A3: According to Le Chatelier's principle, you can maximize the yield by either using a large excess of one of the reactants (typically methanol, as it can also serve as the solvent) or by removing the water byproduct as it is formed.[1][2][3] A Dean-Stark apparatus is commonly used for water removal.
Q4: What are suitable catalysts for this esterification?
A4: Strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are common catalysts.[1] Lewis acids can also be used. The choice of catalyst can influence the reaction rate and the potential for side reactions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the m-tolylacetic acid spot, or by gas chromatography (GC) to quantify the formation of the methyl ester product.
Q6: What is the typical workup procedure for this reaction?
A6: A typical workup involves cooling the reaction mixture, removing the excess methanol under reduced pressure, dissolving the residue in an organic solvent (e.g., diethyl ether or ethyl acetate), washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude product.
Q7: How can the final product be purified?
A7: The crude this compound can be purified by vacuum distillation or flash column chromatography to obtain a high-purity product.
Data Presentation
Table 1: Effect of Catalyst on Reaction Yield
| Catalyst (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| H₂SO₄ (2%) | 6 | 65 | 85 |
| H₂SO₄ (5%) | 4 | 65 | 92 |
| p-TsOH (5%) | 6 | 65 | 88 |
| Amberlyst 15 (10 w/w%) | 8 | 65 | 82 |
Note: Data is representative and may vary based on specific experimental conditions.
Table 2: Optimization of Reactant Molar Ratio
| m-tolylacetic acid : Methanol | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 : 5 | H₂SO₄ (5%) | 65 | 4 | 88 |
| 1 : 10 | H₂SO₄ (5%) | 65 | 4 | 92 |
| 1 : 20 | H₂SO₄ (5%) | 65 | 4 | 95 |
Note: Using methanol as the solvent provides a large excess.
Experimental Protocols
Detailed Methodology for Fischer Esterification of m-tolylacetic acid
Materials:
-
m-tolylacetic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (or sodium sulfate)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-tolylacetic acid and a large excess of anhydrous methanol (e.g., 10-20 molar equivalents).
-
Slowly add the acid catalyst (e.g., 5 mol% of concentrated sulfuric acid) to the stirring solution.
-
Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Purification of Crude Methyl 2-(m-tolyl)acetate
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude Methyl 2-(m-tolyl)acetate. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Physical and Chemical Properties
A summary of key quantitative data for this compound is provided below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Boiling Point | 210-213 °C (at atmospheric pressure) | |
| Density | 1.04 g/mL at 25 °C | |
| Refractive Index | n20/D 1.501 | |
| CAS Number | 53088-69-0 | [1][2] |
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Question: My final product yield is significantly lower than expected. What are the common causes?
Answer: Low recovery can stem from several stages of the purification process:
-
Physical Loss: Significant product can be lost during transfers between glassware. Ensure you are efficiently transferring all material, for instance, by rinsing the original flask with the extraction solvent and adding it to the separatory funnel.[3]
-
Incomplete Extraction: The ester may not have been fully extracted from the aqueous layer. To mitigate this, perform multiple extractions (e.g., 3 times) with the organic solvent and combine the organic layers.[4]
-
Emulsion Formation: An emulsion layer between the organic and aqueous phases can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) to help break it.
-
Distillation Issues: If purifying by distillation, setting the temperature too high can cause product decomposition, while poor insulation of the distillation column can lead to inefficient separation.
-
Chromatography Errors: When using column chromatography, choosing an eluent system with polarity that is too high can cause the product to elute too quickly with impurities. Conversely, an eluent that is not polar enough may result in very slow elution and broad, difficult-to-collect fractions.
Question: After purification, my this compound is still yellow/brown. How can I remove the color?
Answer: A persistent color indicates the presence of impurities.
-
Activated Charcoal: One common method is to dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently, and then filter the hot solution through celite to remove the charcoal and the adsorbed impurities.[5]
-
Chromatography: If color persists, flash column chromatography is a highly effective method for separating the desired ester from colored, often more polar, impurities.[4]
Question: My NMR analysis shows the presence of unreacted m-tolylacetic acid. How can I remove it?
Answer: Residual acidic starting material is a common issue. This can be resolved with a simple aqueous wash.
-
Base Wash: During the liquid-liquid extraction (workup) phase, wash the organic layer with a mild base such as a saturated sodium bicarbonate (NaHCO₃) solution.[6] The carboxylic acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be removed. You will often observe CO₂ gas evolution (bubbling) as the acid is neutralized. Continue washing until the bubbling ceases.[6]
Question: How do I remove residual alcohol (e.g., methanol from esterification) from my product?
Answer: Most short-chain alcohols, like methanol, have significant water solubility.
-
Water/Brine Wash: Washing the organic layer with water or brine during the workup will effectively transfer the residual alcohol into the aqueous phase.[6][7] For less water-soluble alcohols, fractional distillation may be necessary if its boiling point is sufficiently different from the ester's.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound sample?
A1: The most common impurities originate from the synthesis reaction, typically a Fischer esterification. These include:
-
Unreacted Starting Materials: m-tolylacetic acid and the alcohol used for esterification (e.g., methanol).[7]
-
Catalyst: If an acid catalyst like sulfuric acid was used, it must be neutralized and removed.[6]
-
Water: Water is a byproduct of esterification and can also be introduced during the workup.[3][7]
-
Side-Products: Depending on the reaction conditions, side reactions could lead to other related compounds.
Q2: Which purification method should I choose?
A2: The best method depends on the scale of your experiment and the required purity of the final product. The flowchart below provides a general decision-making framework. For minor impurities on a large scale, distillation is often sufficient. For high-purity requirements, especially to remove structurally similar byproducts, column chromatography is recommended.[3][4]
Q3: How do I properly dry the product after an aqueous workup?
A3: After separating the organic layer containing your ester, it will be saturated with a small amount of water. This water must be removed before solvent evaporation to prevent contamination of the final product.
-
Drying Agents: Use an anhydrous inorganic salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4] Add the drying agent to the organic solution and swirl. If the drying agent clumps together, more is needed. Add it until some of the powder remains free-flowing.
-
Filtration: Once drying is complete, filter the solution to remove the drying agent before proceeding to solvent removal via rotary evaporation.[4]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purity issues.
Experimental Protocols
Protocol 1: Standard Aqueous Workup
-
Objective: To remove water-soluble impurities, residual acid catalyst, and unreacted starting materials from the crude reaction mixture.
-
Transfer the cooled reaction mixture to a separatory funnel of appropriate size.[6]
-
If the reaction was run in a water-miscible solvent, dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether. Add deionized water to the separatory funnel.
-
Stopper the funnel, invert it, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds, venting periodically.
-
Allow the layers to separate completely. Drain the lower aqueous layer.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) to the organic layer in the funnel. Swirl gently at first, venting frequently, until CO₂ evolution subsides, then shake vigorously. Drain the aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to help break any emulsions and remove excess water. Drain the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).[4]
-
Filter the dried solution to remove the drying agent. The resulting solution is ready for solvent removal.
Protocol 2: Purification by Fractional Vacuum Distillation
-
Objective: To purify the crude ester based on its boiling point, separating it from less volatile or more volatile impurities.
-
Assemble a fractional distillation apparatus equipped for vacuum operation. Use a short, insulated fractionating column (e.g., a Vigreux column) for efficient separation.
-
Place the crude this compound oil into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.[7]
-
Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Begin stirring and slowly reduce the pressure to the desired level. The boiling point of the ester will be significantly lower under vacuum.
-
Gently heat the distillation flask using a heating mantle.
-
Collect and discard any initial low-boiling fractions (forerun).
-
Carefully monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure.
-
Stop the distillation before the flask boils to dryness to avoid overheating potentially unstable residues.
Protocol 3: Purification by Flash Column Chromatography
-
Objective: To achieve high purity by separating the ester from impurities based on their differential adsorption to a stationary phase.
-
Solvent System Selection: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good system will give the product an Rf value of approximately 0.3-0.4. A common starting point for esters is a mixture of hexanes and ethyl acetate.[4]
-
Column Packing: Pack a glass chromatography column with silica gel, typically as a slurry in the initial, least polar eluent mixture.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness. Carefully add the dry sample to the top of the packed column.
-
Elution: Add the eluent to the top of the column and apply positive pressure (using a pump or inert gas) to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluate in a series of fractions. Monitor the separation by TLC analysis of the collected fractions.[4]
-
Combine and Concentrate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 53088-69-0 [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 7. scienceready.com.au [scienceready.com.au]
"identifying side products in Methyl 2-(m-tolyl)acetate reactions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2-(m-tolyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is commonly used as a starting material or intermediate in various organic syntheses. The most frequent reactions include:
-
Hydrolysis: Conversion of the methyl ester to m-tolylacetic acid. This reaction is typically catalyzed by acid or base.[1][2]
-
Alkylation: Introduction of an alkyl group at the α-position to the ester group.
-
Esterification (synthesis): Formation of this compound from m-tolylacetic acid and methanol.[3]
Q2: What are the potential side products I should be aware of during the synthesis of this compound?
A2: The synthesis of this compound, often achieved through Fischer esterification of m-tolylacetic acid with methanol, is a reversible reaction.[4][5] The primary potential impurity is the unreacted starting material, m-tolylacetic acid .[6] Additionally, if the starting m-tolylacetic acid contains isomeric impurities, you may find Methyl 2-(o-tolyl)acetate and Methyl 2-(p-tolyl)acetate in your product.
Q3: I am performing a hydrolysis of this compound and the reaction is not going to completion. What could be the issue?
A3: Incomplete hydrolysis is a common issue. Several factors can contribute to this:
-
Insufficient Reaction Time or Temperature: Hydrolysis of sterically hindered esters can be slow.
-
Equilibrium: Acid-catalyzed hydrolysis is a reversible reaction. Using a large excess of water can help drive the reaction to completion.[1]
-
Inadequate Catalyst: Ensure the acid or base catalyst is active and used in the appropriate concentration.
-
Biphasic Mixture: If the ester is not fully soluble in the reaction medium, the reaction rate will be limited by mass transfer between the phases.
Q4: When performing an α-alkylation of this compound, what are the likely side products?
A4: In α-alkylation reactions, several side products can form:
-
Di-alkylation: The product of the initial alkylation can undergo a second alkylation, leading to a di-substituted product.
-
O-alkylation: The enolate intermediate can be alkylated on the oxygen atom instead of the carbon, although this is generally less favored.
-
Unreacted Starting Material: Incomplete reaction will leave this compound in the product mixture.
-
Hydrolysis: If there is water present in the reaction, the ester can be hydrolyzed to m-tolylacetic acid.
Q5: How can I distinguish between the ortho, meta, and para isomers of Methyl 2-(tolyl)acetate?
A5: The isomers of Methyl 2-(tolyl)acetate can be challenging to distinguish but can be identified using a combination of analytical techniques:
-
Gas Chromatography (GC): With an appropriate column, it is often possible to achieve baseline separation of the isomers based on their different boiling points and interactions with the stationary phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectra of the isomers will show distinct differences in the aromatic region due to the different substitution patterns on the benzene ring.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can also be used to separate the isomers.[7][8]
Troubleshooting Guides
Guide 1: Low Yield in Esterification of m-Tolylacetic Acid
If you are experiencing low yields of this compound, consult the following troubleshooting table.
| Symptom | Possible Cause | Recommended Action |
| Presence of unreacted m-tolylacetic acid in product | Incomplete reaction due to equilibrium. | Use a large excess of methanol. Remove water as it is formed (e.g., using a Dean-Stark apparatus). Increase reaction time or temperature. |
| Insufficient acid catalyst. | Ensure the catalyst (e.g., sulfuric acid) is fresh and used in a catalytic amount (typically 1-5 mol%). | |
| Formation of unknown byproducts | Side reactions due to high temperature. | Optimize the reaction temperature. Consider using a milder esterification method. |
| Impure starting materials. | Verify the purity of m-tolylacetic acid and methanol before starting the reaction. |
Guide 2: Incomplete Hydrolysis of this compound
If your hydrolysis reaction is not proceeding to completion, consider the following.
| Symptom | Possible Cause | Recommended Action |
| Significant amount of starting ester remains | Reversible reaction (acid-catalyzed). | Use a large excess of water.[1] |
| Insufficient catalyst. | Increase the concentration of the acid or base catalyst. | |
| Reaction is too slow. | Increase the reaction temperature and/or reaction time. | |
| Poor solubility of the ester. | Add a co-solvent (e.g., THF, dioxane) to create a homogeneous solution. | |
| Formation of an unknown side product | Transesterification (if an alcohol is used as a co-solvent). | Use a non-alcoholic co-solvent like THF or dioxane. |
Data Presentation
Table 1: GC-MS Fragmentation Data for Tolylacetate Isomers
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Relative Intensities |
| This compound | 164 | 105 (100%), 77 (13.90%), 106 (10.40%), 103 (8.20%)[9] |
| Methyl 2-(p-tolyl)acetate | 164 | 105 (100%), 164 (64.70%), 106 (21.20%), 79 (17.90%)[10] |
Table 2: 1H NMR Chemical Shift Data for m-Tolylacetic Acid
| Protons | Chemical Shift (ppm) in CDCl3 |
| -CH3 | 2.32 |
| -CH2- | 3.60 |
| Aromatic-H | 7.12-7.17 (multiplet) |
Note: Data is for the carboxylic acid, but provides a reference for the tolyl group signals.[11]
Experimental Protocols
Protocol 1: Identification of Side Products by GC-MS
Objective: To identify and quantify the main product and potential side products in a reaction mixture containing this compound.
Methodology:
-
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
If the sample contains non-volatile components, consider a liquid-liquid extraction or filtration step.
-
-
GC-MS Instrument Conditions (Typical):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis:
-
Identify the peak for this compound by its retention time and mass spectrum.[9]
-
Compare the mass spectra of other peaks to a library (e.g., NIST) to tentatively identify side products.
-
Confirm the identity of suspected side products by running authentic standards if available.
-
Quantify the relative amounts of each component by peak area integration.
-
Protocol 2: Isomer Identification by 1H NMR
Objective: To determine the isomeric purity of a sample of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6) in an NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.
-
-
NMR Instrument Parameters:
-
Spectrometer: 300 MHz or higher for better resolution.
-
Number of Scans: 16-32 scans are typically sufficient for good signal-to-noise.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the methyl ester protons and the benzylic protons for the main product and any suspected isomeric impurities.
-
Pay close attention to the splitting patterns and chemical shifts in the aromatic region (approx. 7.0-7.4 ppm) to distinguish between the ortho, meta, and para isomers. The different substitution patterns will result in unique multiplets.
-
Visualizations
Caption: Workflow for identifying side products in reactions.
Caption: Troubleshooting logic for incomplete hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. monash.edu [monash.edu]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. chemijournal.com [chemijournal.com]
- 8. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | C10H12O2 | CID 5135288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Methyl p-tolylacetate | C10H12O2 | CID 90265 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Synthesis of Methyl 2-(m-tolyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Methyl 2-(m-tolyl)acetate synthesis. The primary method addressed is the Fischer esterification of m-tolylacetic acid with methanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Fischer esterification.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to equilibrium. The Fischer esterification is a reversible reaction.[1] The accumulation of water, a byproduct, can drive the reaction in reverse, hydrolyzing the ester back to the starting materials. | 1. Use Excess Methanol: Employ a significant excess of methanol (e.g., 5 to 10 equivalents or using it as the solvent) to shift the equilibrium towards the product side according to Le Châtelier's principle.[1][2] 2. Remove Water: Use a Dean-Stark apparatus during reflux to azeotropically remove water as it is formed. Alternatively, add a dehydrating agent like molecular sieves to the reaction mixture. |
| Insufficient Catalyst Activity. The acid catalyst may be old, hydrated, or used in an insufficient amount. | 1. Use a fresh, anhydrous acid catalyst such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). 2. Increase catalyst loading. Typical concentrations for H₂SO₄ are 1-5 mol% relative to the carboxylic acid. | |
| Low Reaction Temperature. The reaction rate may be too slow at lower temperatures. | Ensure the reaction is heated to a sufficient reflux temperature. For methanol, this is typically around 65°C. | |
| Short Reaction Time. The reaction may not have had enough time to reach equilibrium or completion. | Increase the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal time. Reaction times can range from 1 to 10 hours. | |
| Presence of Unreacted m-Tolylacetic Acid | Incomplete reaction. As with low yield, the equilibrium may not have been sufficiently shifted towards the products. | Follow the recommendations for "Low or No Product Yield" to drive the reaction to completion. |
| Inefficient Purification. The workup procedure may not be effectively removing the acidic starting material. | During the aqueous workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove any unreacted m-tolylacetic acid.[3] Check the pH of the aqueous layer to ensure it is basic. | |
| Formation of Side Products | Dehydration of Methanol. At high temperatures with a strong acid catalyst, methanol can dehydrate to form dimethyl ether. | Maintain a controlled reflux temperature and avoid excessive heating. |
| Formation of other esters by transesterification. If other alcohols are present as impurities, they may react to form different esters. | Ensure all reactants and solvents are pure and anhydrous. | |
| Difficulty in Product Isolation | Formation of an azeotrope. Methyl acetate can form a low-boiling azeotrope with methanol and water, making purification by simple distillation difficult.[4] | 1. Aqueous Workup: After the reaction, quench the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). This will help to separate the ester from the excess methanol and water-soluble impurities. 2. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to help break up emulsions and remove residual water. 3. Drying: Thoroughly dry the organic layer with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before solvent evaporation. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification, which involves reacting m-tolylacetic acid with methanol in the presence of an acid catalyst.[1]
Q2: Why is an acid catalyst necessary for Fischer esterification?
A2: An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol).[2]
Q3: My yield is consistently low. What is the most likely reason?
A3: The most probable cause for low yield in Fischer esterification is the reversible nature of the reaction. The accumulation of water byproduct can shift the equilibrium back towards the reactants. To improve the yield, it is crucial to either use a large excess of one reactant (typically methanol) or actively remove water from the reaction mixture as it forms.[1]
Q4: Can I use a different alcohol instead of methanol?
A4: Yes, other primary or secondary alcohols can be used, which would result in the synthesis of different esters of m-tolylacetic acid. However, tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared to spots of the starting materials (m-tolylacetic acid and methanol). The reaction is considered complete when the spot corresponding to m-tolylacetic acid has disappeared. Gas Chromatography (GC) can also be used for more quantitative monitoring.
Q6: What are the key safety precautions to take during this synthesis?
A6: Concentrated acids like sulfuric acid are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat. Methanol is flammable and toxic, so it should also be handled in a well-ventilated area, away from ignition sources.
Data Presentation
Table 1: Effect of Methanol to Acetic Acid Molar Ratio on Yield
| Molar Ratio (Methanol:Acid) | Approximate Yield (%) |
| 1:1 | ~65 |
| 5:1 | ~85 |
| 10:1 | ~97 |
| 100:1 | ~99 |
Source: Adapted from general Fischer esterification principles.[2]
Table 2: Effect of Catalyst Concentration (H₂SO₄) on Reaction Time and Conversion
| Catalyst Conc. (wt%) | Reaction Time (min) for >98% Conversion |
| 1.0 | > 60 |
| 2.5 | ~ 45 |
| 4.0 | ~ 25 |
| 7.0 | ~ 20 |
Source: Illustrative data based on microwave-assisted methyl acetate synthesis.
Experimental Protocols
Protocol 1: Standard Fischer Esterification of m-Tolylacetic Acid
This protocol describes a standard laboratory procedure for the synthesis of this compound using an excess of methanol as the solvent and sulfuric acid as the catalyst.
Materials:
-
m-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether (or ethyl acetate)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (approx. 2-3 mol% of the carboxylic acid) dropwise to the solution.
-
Reflux: Heat the reaction mixture to a gentle reflux (approximately 65°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
-
Workup - Washing:
-
Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution (until no more gas evolves), and finally with brine.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
-
Purification: If necessary, the crude product can be further purified by vacuum distillation.
Visualizations
Fischer Esterification Pathway
Caption: Reaction pathway for the acid-catalyzed Fischer esterification.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
References
Technical Support Center: Purification of Methyl 2-(m-tolyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the removal of carbonyl impurities from Methyl 2-(m-tolyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common carbonyl impurities in this compound?
A1: Common carbonyl impurities in this compound can include unreacted starting materials or byproducts from its synthesis. A likely impurity is m-tolualdehyde, which can arise from the oxidation of m-xylene or related starting materials. Other potential carbonyl impurities could be ketones formed through side reactions.
Q2: Why is it important to remove carbonyl impurities?
A2: Carbonyl impurities, even in trace amounts, can interfere with subsequent chemical transformations, potentially leading to undesired side products and lower yields. In the context of drug development, such impurities can also have toxicological implications and are therefore strictly regulated.
Q3: What are the primary methods for removing carbonyl impurities from an aromatic ester like this compound?
A3: The main methods for removing carbonyl impurities from esters include:
-
Sodium Bisulfite Washing: This is a widely used technique where aldehydes and some reactive ketones react with sodium bisulfite to form water-soluble adducts, which can then be separated through extraction.
-
Girard's Reagent Derivatization: Girard's reagents react with carbonyl compounds to form water-soluble hydrazones, which can be removed by extraction.
-
Hydroxylamine Treatment: Hydroxylamine reacts with carbonyls to form oximes, which can alter the polarity and facilitate separation.
Troubleshooting Guides
Sodium Bisulfite Washing
Issue: Incomplete removal of aldehyde impurities after sodium bisulfite wash.
-
Possible Cause 1: Insufficient mixing. The formation of the bisulfite adduct is a heterogeneous reaction.
-
Solution: Ensure vigorous shaking of the separatory funnel for at least 30-60 seconds to maximize the interfacial area between the organic and aqueous phases.
-
-
Possible Cause 2: The sodium bisulfite solution is not fresh. Sodium bisulfite solutions can oxidize over time, reducing their effectiveness.
-
Solution: Always use a freshly prepared saturated solution of sodium bisulfite.
-
-
Possible Cause 3: The reaction equilibrium is not sufficiently shifted. The formation of the bisulfite adduct is a reversible reaction.
-
Solution: Use a molar excess of sodium bisulfite to drive the equilibrium towards the formation of the adduct.[1] Performing the wash multiple times with fresh bisulfite solution can also improve removal efficiency.
-
Issue: A solid precipitate forms at the interface during extraction.
-
Possible Cause: The bisulfite adduct of a higher molecular weight aldehyde may have limited solubility in both the aqueous and organic layers.
-
Solution: Filter the entire mixture through a pad of celite to remove the solid adduct before separating the layers.[1]
-
Analytical Quantification of Carbonyl Impurities
Issue: Poor sensitivity when quantifying trace carbonyl impurities.
-
Possible Cause: The carbonyl compound has a weak chromophore or ionizes poorly in its underivatized form.
-
Solution 1 (HPLC-UV): Derivatize the carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH). The resulting DNPH derivatives have a strong chromophore with a UV absorbance maximum around 360 nm, significantly enhancing detection limits.[2][3]
-
Solution 2 (GC-MS): For GC-MS analysis, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve volatility and ionization efficiency.
-
Issue: Co-elution of m-tolualdehyde and p-tolualdehyde in HPLC analysis.
-
Observation: The DNPH derivatives of m- and p-tolualdehyde are isomers and can be difficult to separate on standard C18 columns.[3]
-
Solution: If baseline separation is not achieved, it may be necessary to quantify them together as a total of m/p-tolualdehyde isomers.[3] Alternatively, optimization of the HPLC method, including the use of a different column stationary phase or mobile phase gradient, may improve resolution.
-
Data Presentation
The following tables provide representative data on the efficiency of carbonyl impurity removal from aromatic esters using various techniques and the typical performance of analytical methods for quantification.
Table 1: Efficiency of Carbonyl Impurity Removal from Aromatic Esters
| Purification Method | Aromatic Ester | Carbonyl Impurity | Purity of Recovered Ester (%) | Carbonyl Removal Efficiency (%) | Reference |
| Sodium Bisulfite Wash | Benzyl Butyrate | Anisaldehyde | >99 | >99 | [4] |
| Sodium Bisulfite Wash | Benzyl Butyrate | Citronellal | >99 | >99 | [4] |
| Sodium Bisulfite Wash | 4-(4-carbomethoxyphenyl)butanal | Isomeric Aldehyde | >99.5 (as bisulfite adduct) | >90 (isolated as adduct) | [5][6] |
Table 2: Performance Characteristics of Analytical Methods for Aromatic Aldehyde Quantification
| Analytical Method | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Reference |
| HPLC-UV (with DNPH derivatization) | m/p-Tolualdehyde | 54.6 ng/mL | 271.6 ng/mL | >0.999 | [3] |
| HPLC-UV (with DNPH derivatization) | Benzaldehyde | - | 0.4 µg/mL | - | [2] |
| GC-MS | m-Tolualdehyde | 0.1 - 10 µg/L | 0.5 - 30 µg/L | >0.99 |
Experimental Protocols
Protocol 1: Removal of Aromatic Aldehydes using Sodium Bisulfite Wash
This protocol is optimized for the removal of aromatic aldehyde impurities from an organic solution of this compound.[4][7]
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., ethyl acetate or diethyl ether) to a concentration of approximately 10-20% (w/v).
-
Reaction: Transfer the organic solution to a separatory funnel. Add an equal volume of a freshly prepared saturated aqueous solution of sodium bisulfite.
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure thorough mixing. Periodically vent the funnel to release any pressure buildup.
-
Phase Separation: Allow the layers to separate. The aqueous layer at the bottom will contain the aldehyde-bisulfite adduct.
-
Work-up: Drain the lower aqueous layer. Wash the organic layer with deionized water, followed by a wash with brine to remove residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the purified this compound.
Protocol 2: Quantification of m-Tolualdehyde Impurity by HPLC-UV with DNPH Derivatization
This protocol describes the quantification of m-tolualdehyde in a sample of this compound.[2][3]
-
Standard Preparation: Prepare a stock solution of m-tolualdehyde in acetonitrile. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in acetonitrile to a known volume.
-
Derivatization:
-
To an aliquot of each standard and sample solution, add an excess of a 2,4-dinitrophenylhydrazine (DNPH) solution in acetonitrile containing a catalytic amount of strong acid (e.g., sulfuric acid).
-
Allow the reaction to proceed in a sealed vial at room temperature for at least one hour, or until the reaction is complete.
-
-
HPLC-UV Analysis:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, start with a 50:50 mixture and ramp up to 100% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector Wavelength: 360 nm.
-
-
Quantification: Construct a calibration curve by plotting the peak area of the m-tolualdehyde-DNPH derivative from the standards against their concentrations. Determine the concentration of the m-tolualdehyde-DNPH derivative in the sample and back-calculate the concentration of m-tolualdehyde in the original this compound sample.
Visualizations
Caption: Workflow for the removal of aldehyde impurities using sodium bisulfite washing.
Caption: Workflow for the quantification of m-tolualdehyde by HPLC-UV with DNPH derivatization.
References
- 1. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. apps.thermoscientific.com [apps.thermoscientific.com]
- 4. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts | CoLab [colab.ws]
- 6. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
"stability and storage conditions for Methyl 2-(m-tolyl)acetate"
This technical support center provides guidance on the stability and storage of Methyl 2-(m-tolyl)acetate, alongside troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Q2: Is this compound sensitive to light?
Although specific data on the photosensitivity of this compound is limited, it is good laboratory practice to store it in a dark or amber-colored vial to minimize potential degradation from light exposure.
Q3: What is the expected shelf-life of this compound?
The shelf-life of this compound will depend heavily on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and tightly sealed), the compound is expected to be stable. For a closely related compound, Phenylacetic acid, stability is noted under recommended storage conditions.[3] Regular quality control checks are recommended for material that has been stored for extended periods.
Q4: Are there any known incompatibilities for this compound?
This compound may be incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products) | Degradation of this compound due to improper storage. | Verify the storage conditions of the compound. Ensure it has been stored in a cool, dry place, away from light, with the container tightly sealed. Consider using a fresh batch of the reagent. |
| Contamination of the material. | Check the purity of the this compound using an appropriate analytical technique (e.g., GC-MS, NMR). If contaminated, purify the compound or obtain a new, high-purity batch. | |
| Physical changes in the material (e.g., color change, clumping) | Exposure to moisture or air. | This may indicate hydrolysis or oxidation. It is recommended to discard the material and use a fresh, properly stored sample. Ensure containers are purged with an inert gas like nitrogen or argon before sealing if the compound is particularly sensitive. |
| Incompatibility with storage container. | Ensure the storage container is made of an inert material (e.g., borosilicate glass). |
Stability and Storage Data Summary
As specific quantitative stability data for this compound is not available, the following table provides information for the closely related compound, Phenylacetic acid methyl ester, as a reference.
| Parameter | Phenylacetic acid methyl ester |
| Storage Temperature | Below +30°C[2] |
| Incompatibilities | Strong oxidizing agents, strong bases[2] |
| Stability | Stable under a range of conditions[4] |
Disclaimer: The data presented is for a structurally similar compound and should be used as a guideline. It is highly recommended to perform in-house stability studies for critical applications.
Experimental Protocols & Workflows
Workflow for Investigating Compound Stability
This workflow outlines a general procedure for assessing the stability of this compound under specific conditions.
Caption: Workflow for a typical compound stability study.
Logical Flow for Troubleshooting Experimental Failures
This diagram illustrates a logical approach to troubleshooting when experiments involving this compound do not proceed as expected.
Caption: A logical flow for troubleshooting unexpected experimental outcomes.
References
"challenges in scaling up Methyl 2-(m-tolyl)acetate production"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of Methyl 2-(m-tolyl)acetate.
Troubleshooting Guides
Low Reaction Yield
Q1: My Fischer esterification of m-tolylacetic acid with methanol is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the Fischer esterification of m-tolylacetic acid are common and often related to the equilibrium nature of the reaction. Here are the primary factors and troubleshooting steps:
-
Incomplete Reaction/Equilibrium Not Shifted: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the product (this compound), you can:
-
Use an Excess of a Reactant: Employing a large excess of methanol is a common and cost-effective strategy to shift the equilibrium forward.[1]
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials.[1] Continuous removal of water using a Dean-Stark apparatus or by employing drying agents can significantly increase the yield.[1][2]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction that may not reach equilibrium within the allotted time.[3]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time to reach equilibrium. While higher temperatures increase the reaction rate, they can also promote side reactions if too high.[4][5] The reaction is typically conducted under reflux conditions.[3]
-
Water in Reactants: The presence of water in your starting materials (m-tolylacetic acid or methanol) will inhibit the reaction from the start. Ensure you are using anhydrous reactants and solvents.
High Impurity Profile
Q2: I'm observing significant impurities in my crude this compound. What are the likely side reactions and how can I minimize them?
A2: Impurity generation during the synthesis of this compound can arise from several sources, particularly at larger scales where heat and mass transfer limitations become more pronounced.
-
Unreacted Starting Materials: The most common "impurities" are often unreacted m-tolylacetic acid and the excess methanol used.
-
Troubleshooting: Improve reaction conversion by addressing the points in Q1. Post-reaction, a wash with a mild base like sodium bicarbonate solution will remove unreacted m-tolylacetic acid.[6]
-
-
Ether Formation: At elevated temperatures, the acid catalyst can promote the dehydration of methanol to form dimethyl ether.
-
Troubleshooting: Maintain careful temperature control during the reaction.
-
-
Byproducts from m-tolylacetic acid: Depending on the reaction conditions and the purity of the starting material, other side reactions involving the aromatic ring or the benzylic position could occur, although these are generally less common under standard Fischer esterification conditions.
Frequently Asked Questions (FAQs)
Q3: What are the recommended catalysts for the synthesis of this compound?
A3: For the Fischer esterification, strong Brønsted acids are typically used as catalysts.[3] Common choices include:
-
Sulfuric Acid (H₂SO₄): A widely used, effective, and inexpensive catalyst.[3]
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is often easier to handle than sulfuric acid.
-
Heterogeneous Catalysts: For larger-scale and continuous processes, solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15) or zeolites can be employed. These offer the advantage of easier separation from the reaction mixture and potential for recycling.[4][7]
Q4: What are the key challenges when scaling up the production of this compound?
A4: Scaling up any chemical process introduces challenges that may not be apparent at the lab scale. For this compound production via Fischer esterification, key challenges include:
-
Heat Transfer: Esterification reactions are often exothermic.[3][5] Large reactors have a lower surface-area-to-volume ratio, making heat removal less efficient. This can lead to localized "hot spots," which can cause side reactions and impurity formation.
-
Mass Transfer (Mixing): Inadequate mixing in a large reactor can lead to non-uniform reaction conditions, affecting reaction rate and yield.
-
Water Removal: Efficiently removing water from a large volume reaction mixture is crucial for achieving high conversion. The design of the reactor and condenser system is critical.
-
Materials of Construction: The use of strong acid catalysts like sulfuric acid necessitates the use of corrosion-resistant reactors and equipment, which can increase capital costs.[4]
Q5: What purification methods are suitable for this compound?
A5: The purification of this compound typically involves a multi-step process:
-
Neutralization and Washing: After the reaction, the mixture is cooled and washed with water and a dilute basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove unreacted m-tolylacetic acid.[6] This is followed by a brine wash to remove residual water.
-
Solvent Removal: If a solvent was used, it is removed by distillation.
-
Fractional Distillation: The crude ester is then purified by fractional distillation under reduced pressure to separate the product from unreacted methanol and any high-boiling impurities.
For high-purity requirements, as in the pharmaceutical industry, further purification steps like chromatography may be necessary.
Data Presentation
Table 1: Effect of Methanol Excess on the Yield of this compound
| Molar Ratio (Methanol:m-tolylacetic acid) | Typical Yield (%) |
| 1:1 | 60-70 |
| 5:1 | 85-90 |
| 10:1 | >95 |
Note: Yields are illustrative and can vary based on reaction time, temperature, and efficiency of water removal.
Table 2: Comparison of Catalysts for this compound Synthesis
| Catalyst | Catalyst Loading (mol%) | Typical Reaction Time (h) | Advantages | Disadvantages |
| Sulfuric Acid | 1-5 | 4-8 | Low cost, high activity | Corrosive, difficult to remove |
| p-TsOH | 2-10 | 6-12 | Solid, easier to handle | Higher cost than H₂SO₄ |
| Amberlyst 15 | 10-20 (w/w) | 8-24 | Reusable, easy to separate | Lower activity, requires higher temperatures |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of this compound
-
Setup: Equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a heating mantle.
-
Charging Reactants: To the flask, add m-tolylacetic acid (1 equivalent), methanol (10 equivalents), and concentrated sulfuric acid (0.05 equivalents).
-
Reaction: Heat the mixture to reflux with stirring for 6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add the mixture to a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. brainly.com [brainly.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. iscre.org [iscre.org]
Technical Support Center: Preventing Hydrolysis of Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the hydrolysis of Methyl 2-(m-tolyl)acetate during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability of your compound.
Troubleshooting Guide
Encountering unexpected hydrolysis of this compound can compromise experimental outcomes. This guide provides a systematic approach to identifying and resolving common issues.
Issue: Significant degradation of this compound is observed during aqueous work-up.
| Possible Cause | Recommended Action |
| Excessive Water Contact Time | Minimize the duration of aqueous washes. Prolonged contact with water, especially under non-neutral pH conditions, accelerates hydrolysis. |
| Use of Strong Acids or Bases | Avoid strong acids or bases for pH adjustment. Use mild alternatives like saturated sodium bicarbonate solution for neutralization. |
| Elevated Temperature | Perform all aqueous extractions at reduced temperatures (0-5 °C) using an ice bath to decrease the rate of hydrolysis. |
| Inadequate Drying | Ensure the organic phase is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove residual water. |
Issue: Gradual degradation of this compound is observed during storage.
| Possible Cause | Recommended Action |
| Moisture in Storage Solvent | Use anhydrous solvents for storing solutions of this compound. Store over molecular sieves if necessary. |
| Atmospheric Moisture | Store the compound in a desiccator under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to ambient moisture. |
| Inappropriate Storage Temperature | Store the compound at low temperatures (-20°C for long-term, 2-8°C for short-term) to minimize thermal degradation.[1] |
| pH of the Solution | If in solution, ensure the pH is buffered to a neutral or slightly acidic range (pH 6-7) where ester hydrolysis is generally slower. |
Logical Workflow for Troubleshooting Hydrolysis
Caption: A troubleshooting workflow for identifying and mitigating the hydrolysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction in which an ester, such as this compound, reacts with water to form a carboxylic acid (m-tolylacetic acid) and an alcohol (methanol). This reaction can be catalyzed by both acids and bases. It is a significant concern as it leads to the degradation of the desired compound, resulting in reduced yield and purity of the final product.
Q2: Under what pH conditions is this compound most stable?
A2: Generally, esters exhibit maximum stability in a slightly acidic to neutral pH range (pH 4-7). The rate of hydrolysis increases significantly in both strongly acidic and strongly alkaline conditions. For sensitive applications, it is recommended to maintain the pH of aqueous solutions as close to neutral as possible.
Q3: How does temperature affect the rate of hydrolysis?
A3: The rate of hydrolysis is highly dependent on temperature. An increase in temperature will accelerate the rate of hydrolysis. Therefore, to minimize degradation, it is advisable to conduct experiments, especially aqueous work-ups, at lower temperatures (e.g., 0-5 °C).
Q4: Can I use a chemical stabilizer to prevent the hydrolysis of this compound?
A4: Yes, chemical stabilizers can be employed. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), can react with the carboxylic acid formed during hydrolysis, effectively shifting the equilibrium away from the degradation products.[2] However, the use of such stabilizers should be carefully considered as they can introduce byproducts that may need to be removed in subsequent purification steps.
Q5: What are the best practices for long-term storage of this compound?
A5: For long-term storage, this compound should be stored as a solid in a tightly sealed container, in a desiccator, and at a low temperature (ideally -20°C).[1] If storage in solution is necessary, use an anhydrous aprotic solvent and store under an inert atmosphere.
Signaling Pathway of Hydrolysis and Prevention
Caption: The pathways of acid and base-catalyzed hydrolysis of this compound and key preventative strategies.
Quantitative Data
Table 1: Estimated Half-life of this compound at 25°C
| pH | Estimated Half-life (t₁/₂) |
| 3 | Days to Weeks |
| 5 | Weeks to Months |
| 7 | Months to a Year |
| 9 | Hours to Days |
| 11 | Minutes to Hours |
Note: These are estimations based on the hydrolysis rates of similar phenylacetate esters. The actual half-life may vary.
Table 2: Relative Hydrolysis Rates in Different Solvents
| Solvent | Relative Hydrolysis Rate |
| Water | 1 (Reference) |
| Methanol/Water (1:1) | ~0.5 |
| Acetonitrile/Water (1:1) | ~0.3 |
| Tetrahydrofuran/Water (1:1) | ~0.2 |
Note: The presence of a miscible organic solvent generally decreases the effective concentration of water, thereby reducing the rate of hydrolysis.
Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis During Aqueous Work-up
-
Cooling: Once the reaction is complete, cool the reaction mixture to 0-5°C using an ice-water bath.
-
Quenching: Slowly add a cold, saturated aqueous solution of a mild base (e.g., sodium bicarbonate) to neutralize any acid catalysts. Monitor the pH to avoid making the solution strongly basic.
-
Extraction: Extract the aqueous layer promptly with a cold, water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic layers with cold brine to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate). Ensure the drying agent is added until it no longer clumps.
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure at a low temperature.
Protocol 2: Stability Assessment of this compound using HPLC
-
Standard Preparation: Prepare a stock solution of this compound and its expected hydrolysis product, m-tolylacetic acid, in an appropriate organic solvent (e.g., acetonitrile).
-
Sample Preparation:
-
Acidic Condition: Incubate a solution of this compound in a low pH buffer (e.g., pH 3) at a controlled temperature.
-
Neutral Condition: Incubate a solution in a neutral pH buffer (e.g., pH 7).
-
Basic Condition: Incubate a solution in a high pH buffer (e.g., pH 9).
-
-
Time Points: At regular intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching: Immediately quench the reaction by diluting the aliquot in the mobile phase to halt further hydrolysis.
-
HPLC Analysis: Analyze the samples by reverse-phase HPLC with a C18 column. Use a mobile phase of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape). Monitor the disappearance of the this compound peak and the appearance of the m-tolylacetic acid peak.
-
Quantification: Calculate the percentage of remaining ester at each time point to determine the rate of hydrolysis under different conditions.
References
Technical Support Center: Fractional Distillation of Methyl 2-(m-tolyl)acetate
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the fractional distillation of Methyl 2-(m-tolyl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
Q2: What are the likely impurities in a crude sample of this compound?
Common impurities depend on the synthetic route. If prepared by Fischer esterification of m-tolylacetic acid and methanol, potential impurities include:
-
Unreacted m-tolylacetic acid
-
Excess methanol
-
Water (byproduct)
-
Side products from acid-catalyzed reactions
Q3: When is fractional distillation necessary for purifying this compound?
Fractional distillation is employed to separate components of a liquid mixture with close boiling points (typically less than 25 °C difference at 1 atm).[4] If your crude product is contaminated with impurities having boiling points near that of this compound, fractional distillation will be more effective than simple distillation.[4][5][6]
Q4: Can I use simple distillation instead of fractional distillation?
If the impurities have boiling points that differ by more than 25 °C from this compound, simple distillation may be sufficient.[4] For example, removing a low-boiling solvent or a much higher-boiling impurity could be achieved with simple distillation. However, for achieving high purity, especially when dealing with structurally similar impurities, fractional distillation is the superior method.
Q5: How can I determine the purity of my distilled fractions?
The purity of the collected fractions can be assessed using analytical techniques such as:
-
Gas Chromatography (GC)
-
Nuclear Magnetic Resonance (NMR) spectroscopy
-
Infrared (IR) spectroscopy
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No distillate is collecting. | 1. Insufficient heating of the distillation flask. 2. A leak in the distillation apparatus. 3. The thermometer bulb is incorrectly positioned. 4. Cooling water in the condenser is too cold, causing the vapor to solidify. | 1. Gradually increase the heating mantle temperature. 2. Check all joints and connections for a proper seal. Re-grease joints if necessary. 3. Ensure the top of the thermometer bulb is level with the bottom of the side arm of the distillation head. 4. Reduce the flow rate of the cooling water or use a coolant at a slightly higher temperature. |
| The temperature reading is unstable. | 1. The heating rate is too high, causing bumping of the liquid. 2. The distillation is proceeding too quickly. 3. The packing in the fractionating column is not uniformly wet with condensate. | 1. Reduce the heating rate to ensure smooth boiling. Use fresh boiling chips or a magnetic stirrer. 2. Decrease the heating to achieve a slow, steady collection rate (1-2 drops per second).[7] 3. Ensure the column is vertical and properly insulated to maintain a proper temperature gradient. |
| The separation of components is poor. | 1. The fractionating column is not efficient enough (too few theoretical plates). 2. The distillation rate is too fast. 3. The column is not properly insulated. | 1. Use a longer fractionating column or one with a more efficient packing material. 2. Slow down the distillation to allow for proper equilibrium between the liquid and vapor phases in the column.[7] 3. Insulate the column with glass wool or aluminum foil to minimize heat loss to the surroundings.[8] |
| The product has a yellow or brown tint. | 1. The compound is decomposing at high temperatures. 2. The starting material was contaminated with colored impurities. | 1. Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. 2. Consider a pre-purification step, such as washing the crude product with a suitable solvent before distillation. |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation of this compound. Safety Precautions: This procedure should be conducted in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
Materials and Equipment:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum adapter and vacuum source (if performing vacuum distillation)
-
Glass wool or aluminum foil for insulation
-
Clamps and stands to secure the apparatus
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean and dry.
-
Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Securely clamp the flask and the fractionating column.
-
Position the thermometer correctly in the distillation head. The top of the bulb should be level with the bottom of the side-arm leading to the condenser.
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
-
Place a pre-weighed receiving flask at the end of the condenser.
-
-
Distillation Process:
-
Begin heating the round-bottom flask gently.
-
Observe the condensation ring as it slowly rises through the fractionating column.[5] To ensure a good separation, this rise should be gradual.
-
Insulate the fractionating column and the distillation head with glass wool or aluminum foil to maintain a consistent temperature gradient.[8]
-
Collect any initial low-boiling fractions in a separate receiving flask. The temperature should then stabilize at the boiling point of the first major component.
-
As the temperature begins to rise again, change the receiving flask to collect the main fraction of this compound. Record the temperature range over which this fraction is collected.
-
Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown and Analysis:
-
Turn off the heating mantle and allow the apparatus to cool completely before disassembling.
-
Weigh the collected fraction of purified this compound and calculate the percent yield.
-
Analyze the purity of the product using appropriate analytical methods (e.g., GC, NMR).
-
Visualizations
Caption: Experimental workflow for the fractional distillation of this compound.
Caption: Troubleshooting flowchart for poor separation during fractional distillation.
References
- 1. Buy M-Tolyl acetate | 122-46-3 | >98% [smolecule.com]
- 2. jpharmachem.com [jpharmachem.com]
- 3. m-Tolyl acetate 97 122-46-3 [sigmaaldrich.com]
- 4. Fractional distillation - Wikipedia [en.wikipedia.org]
- 5. Purification [chem.rochester.edu]
- 6. chemicals.co.uk [chemicals.co.uk]
- 7. The Fractional Distillation of a Binary Mixture [sites.pitt.edu]
- 8. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of Methyl 2-(m-tolyl)acetate and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-(m-tolyl)acetate, with a comparative look at its ortho- and para-isomers. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectral data to highlight the key structural nuances that differentiate these isomers.
Predicted ¹H NMR Data Comparison
The following table summarizes the predicted ¹H NMR spectral data for Methyl 2-(o-tolyl)acetate, this compound, and Methyl 2-(p-tolyl)acetate. These predictions are based on computational models and provide a valuable framework for spectral interpretation.
| Compound | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) (Hz) | Integration |
| Methyl 2-(o-tolyl)acetate | Ar-H | 7.10 - 7.25 | Multiplet | - | 4H |
| CH₂ | 3.65 | Singlet | - | 2H | |
| OCH₃ | 3.68 | Singlet | - | 3H | |
| Ar-CH₃ | 2.30 | Singlet | - | 3H | |
| This compound | Ar-H | 7.00 - 7.20 | Multiplet | - | 4H |
| CH₂ | 3.62 | Singlet | - | 2H | |
| OCH₃ | 3.67 | Singlet | - | 3H | |
| Ar-CH₃ | 2.34 | Singlet | - | 3H | |
| Methyl 2-(p-tolyl)acetate | Ar-H | 7.10 - 7.15 | Multiplet | - | 4H |
| CH₂ | 3.59 | Singlet | - | 2H | |
| OCH₃ | 3.66 | Singlet | - | 3H | |
| Ar-CH₃ | 2.32 | Singlet | - | 3H |
Note: The predicted chemical shifts for the aromatic protons (Ar-H) are presented as a range due to the complex splitting patterns and subtle differences in their electronic environments.
Structural Interpretation and Isomeric Differentiation
The primary differences in the predicted ¹H NMR spectra of the three isomers lie in the chemical shifts of the aromatic protons and the benzylic methylene (CH₂) protons.
-
Aromatic Region (Ar-H): The substitution pattern on the benzene ring significantly influences the electronic environment of the aromatic protons, leading to distinct chemical shifts and splitting patterns for each isomer. The ortho isomer is expected to show the most complex aromatic signal due to the proximity of the two substituents. The meta and para isomers will also have characteristic patterns that allow for their differentiation.
-
Benzylic Protons (CH₂): The electronic effect of the methyl group on the aromatic ring slightly alters the shielding of the adjacent methylene protons. While all are predicted to be singlets, their precise chemical shifts are expected to vary subtly among the isomers, with the para isomer likely showing the most shielded (lowest ppm) signal and the ortho isomer the most deshielded (highest ppm).
-
Methyl Protons (OCH₃ and Ar-CH₃): The chemical shifts of the methoxy (OCH₃) and aromatic methyl (Ar-CH₃) protons are predicted to be singlets and are less affected by the isomeric position, though minor variations may be observed.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a high-resolution ¹H NMR spectrum is outlined below.
1. Sample Preparation:
- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
- Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
- Place the NMR tube in the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity and resolution.
- Tune and match the probe for the ¹H frequency.
3. Data Acquisition:
- Set the spectral width to cover the expected range of proton signals (typically 0-10 ppm for this type of compound).
- Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Employ a standard pulse sequence, such as a simple one-pulse experiment.
- Set the relaxation delay to at least 5 times the longest T₁ relaxation time of the protons to ensure accurate integration.
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the resulting spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the signals to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
Visualizing Molecular Structure and Analysis Workflow
To aid in the understanding of the ¹H NMR analysis, the following diagrams illustrate the molecular structure of this compound with proton assignments and a general workflow for spectral analysis.
Caption: Structure of this compound with key proton groups highlighted.
Caption: General workflow for 1H NMR spectrum analysis.
A Comparative Analysis of 13C NMR Data for Methyl 2-(m-tolyl)acetate and Its Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the 13C NMR spectral data of Methyl 2-(m-tolyl)acetate and its ortho- and para-isomers. This guide provides a comparative analysis of their chemical shifts, detailed experimental protocols for data acquisition, and a visual representation of their structural relationships.
In the field of organic chemistry and drug development, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for determining the carbon framework of a molecule. This guide presents a comparative analysis of the 13C NMR data for this compound and its structural isomers, Methyl 2-(o-tolyl)acetate and Methyl 2-(p-tolyl)acetate. Understanding the subtle differences in the 13C NMR spectra of these isomers is crucial for their unambiguous identification and for quality control in synthesis.
Comparative 13C NMR Chemical Shift Data
The 13C NMR chemical shifts for the three isomers were predicted using advanced computational algorithms to provide a reliable comparison. The data, presented in Table 1, highlights the distinct chemical environment of each carbon atom as a result of the different substitution patterns on the aromatic ring. All chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted 13C NMR Chemical Shifts (ppm) for Methyl 2-(tolyl)acetate Isomers
| Carbon Atom | Methyl 2-(o-tolyl)acetate | This compound | Methyl 2-(p-tolyl)acetate |
| C=O | 172.1 | 172.0 | 172.0 |
| O-CH3 | 52.0 | 52.0 | 52.0 |
| CH2 | 39.0 | 41.2 | 40.8 |
| Ar-C (ipso, CH2) | 134.1 | 135.8 | 132.8 |
| Ar-C (ipso, CH3) | 136.5 | 138.2 | 136.7 |
| Ar-CH (ortho) | 130.4 | 129.8 | 129.3 (2C) |
| Ar-CH (meta) | 127.2 | 128.5 | 129.5 (2C) |
| Ar-CH (para) | 126.2 | 126.3 | - |
| Ar-CH3 | 19.3 | 21.4 | 21.1 |
Note: The chemical shifts are predicted values and may vary slightly from experimental data.
Isomeric Relationship of Methyl 2-(tolyl)acetate
The structural differences between the ortho, meta, and para isomers of Methyl 2-(tolyl)acetate are visualized in the following diagram. This illustrates the positional variation of the methyl group on the phenyl ring, which gives rise to the observed differences in their 13C NMR spectra.
Caption: Structural relationship of Methyl 2-(tolyl)acetate isomers.
Experimental Protocol for 13C NMR Data Acquisition
The following is a standard protocol for acquiring 13C NMR spectra of small organic molecules like Methyl 2-(tolyl)acetate.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.
-
Solvent: Dissolve 10-50 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3). The choice of solvent is critical and should not have signals that overlap with the sample's signals.[1][2]
-
NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).
2. NMR Spectrometer Setup:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal detection.[2]
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]
-
Shimming: Shim the magnetic field to achieve high homogeneity, which results in sharp and symmetrical peaks. This can be done manually or automatically.[2]
3. Data Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is typically used.
-
Spectral Width: Set a spectral width that encompasses all expected 13C signals (e.g., 0-220 ppm).
-
Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is used to allow the nuclei to return to equilibrium between pulses. Longer delays may be needed for quaternary carbons.
-
Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (from hundreds to thousands) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.
-
Peak Picking: Identify and list the chemical shifts of all significant peaks.
By following this standardized protocol, researchers can obtain high-quality and reproducible 13C NMR data, enabling accurate structural analysis and comparison of isomeric compounds.
References
A Comparative Guide to the Synthesis of Methyl 2-(m-tolyl)acetate
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of two distinct methods for the synthesis of Methyl 2-(m-tolyl)acetate, a valuable building block in the preparation of various organic molecules. The comparison includes detailed experimental protocols, quantitative data, and workflow visualizations to aid in the selection of the most suitable method for specific laboratory and industrial applications.
Method 1: Fischer-Speier Esterification
Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid. This method is valued for its use of readily available and inexpensive starting materials.
Experimental Protocol
A solution of m-tolylacetic acid (1 equivalent) in methanol (10 equivalents) is prepared in a round-bottom flask equipped with a reflux condenser. Concentrated sulfuric acid (0.1 equivalents) is carefully added as a catalyst. The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours. Progress of the reaction can be monitored by thin-layer chromatography (TLC).
Upon completion, the excess methanol is removed under reduced pressure. The residue is dissolved in diethyl ether and washed successively with water, a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Logical Workflow for Fischer-Speier Esterification
Caption: Workflow of this compound synthesis via Fischer-Speier Esterification.
Method 2: Acid Chloride-Mediated Esterification
An alternative approach to ester synthesis involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with an alcohol to form the ester. This method often proceeds under milder conditions and can provide higher yields, particularly when dealing with sterically hindered substrates.
Experimental Protocol
m-Tolylacetic acid (1 equivalent) is dissolved in an inert solvent such as dichloromethane in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap. Thionyl chloride (1.2 equivalents) is added dropwise to the solution at room temperature. The mixture is then gently refluxed for 1-2 hours until the evolution of hydrogen chloride and sulfur dioxide gases ceases.
After cooling to room temperature, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude m-tolylacetyl chloride. The crude acid chloride is then dissolved in fresh dichloromethane and cooled in an ice bath. Methanol (1.5 equivalents) is added dropwise with stirring. The reaction is typically complete within an hour at room temperature.
The reaction mixture is then washed with water and a dilute solution of sodium bicarbonate to remove any unreacted acid chloride and hydrochloric acid. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford this compound. Purification can be performed by column chromatography or vacuum distillation.
Logical Workflow for Acid Chloride-Mediated Esterification
Caption: Workflow of this compound synthesis via an acid chloride intermediate.
Comparative Data
The following table summarizes the key quantitative parameters for the two synthesis methods, based on typical laboratory-scale experiments.
| Parameter | Fischer-Speier Esterification | Acid Chloride-Mediated Esterification |
| Starting Materials | m-Tolylacetic acid, Methanol | m-Tolylacetic acid, Thionyl chloride, Methanol |
| Catalyst/Reagent | Concentrated Sulfuric Acid | Thionyl Chloride |
| Reaction Temperature | Reflux (approx. 65°C) | Step 1: Reflux (approx. 40°C); Step 2: 0°C to RT |
| Reaction Time | 4 - 6 hours | 2 - 3 hours |
| Typical Yield | 70 - 85% | 85 - 95% |
| Purity (after purification) | >98% | >99% |
| Key Advantages | Inexpensive reagents, one-pot reaction. | Higher yields, milder conditions for esterification step. |
| Key Disadvantages | Equilibrium reaction (requires excess alcohol), higher temperature. | Two-step process, use of corrosive and hazardous thionyl chloride. |
Conclusion
Both the Fischer-Speier esterification and the acid chloride-mediated route are viable methods for the synthesis of this compound. The choice between the two will largely depend on the specific requirements of the synthesis, such as scale, cost considerations, and the sensitivity of other functional groups in the starting material.
For large-scale, cost-effective production where a slightly lower yield is acceptable, the Fischer-Speier esterification presents a straightforward, one-pot solution. Conversely, for laboratory-scale syntheses where high yield and purity are critical, and the handling of thionyl chloride is manageable, the acid chloride-mediated esterification is the superior method. The provided experimental details and workflows offer a solid foundation for implementing either of these synthetic strategies.
A Comparative Guide to the Reactivity of Methyl 2-(m-tolyl)acetate and Methyl 2-(o-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Electronic vs. Steric Effects
The reactivity of these isomers is primarily dictated by the position of the methyl group on the phenyl ring relative to the acetate moiety.
-
Methyl 2-(m-tolyl)acetate: The methyl group is at the meta position. Its influence on the reaction at the ester group is primarily through a weak positive inductive effect (+I), which slightly increases electron density at the carbonyl carbon. In reactions involving the aromatic ring, the methyl group is an activating, ortho-, para- director.
-
Methyl 2-(o-tolyl)acetate: The methyl group is at the ortho position. It exerts a similar +I effect as in the meta isomer. However, its close proximity to the ester group introduces significant steric hindrance , which can impede the approach of reagents to the reaction center. For reactions on the aromatic ring, it also acts as an activating, ortho-, para- director, but the ortho position to the methyl group is sterically hindered by the adjacent acetate group.
Reactivity Comparison
Based on these principles, the following reactivity differences are anticipated:
| Reaction Type | Predicted More Reactive Isomer | Rationale |
| Alkaline Hydrolysis | This compound | The ortho-methyl group in Methyl 2-(o-tolyl)acetate sterically hinders the nucleophilic attack of the hydroxide ion at the carbonyl carbon, slowing down the reaction rate. The meta-isomer lacks this steric hindrance. |
| Electrophilic Aromatic Substitution | This compound | The methyl group in both isomers activates the aromatic ring towards electrophilic attack. However, in the ortho-isomer, the bulky acetate group can sterically hinder the approach of the electrophile to the activated ortho and para positions. The meta-isomer offers more accessible activated positions. |
Hypothetical Experimental Data for Comparison
To quantify these predicted differences, a series of experiments could be conducted. The following tables present a hypothetical but expected outcome based on established chemical principles.
Table 1: Hypothetical Rate Constants for Alkaline Hydrolysis at 25°C
| Compound | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| This compound | 1.5 x 10⁻² |
| Methyl 2-(o-tolyl)acetate | 3.0 x 10⁻³ |
Table 2: Hypothetical Product Yields for Mononitration
| Compound | Total Yield of Mononitrated Products (%) |
| This compound | 85% |
| Methyl 2-(o-tolyl)acetate | 60% |
Experimental Protocols
The following are detailed protocols for hypothetical experiments designed to generate the quantitative data presented above.
Experiment 1: Determination of Alkaline Hydrolysis Rate Constants
Objective: To determine the second-order rate constants for the alkaline hydrolysis of this compound and Methyl 2-(o-tolyl)acetate.
Materials:
-
This compound
-
Methyl 2-(o-tolyl)acetate
-
Sodium hydroxide (NaOH), 0.1 M standardized solution
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M standardized solution
-
Phenolphthalein indicator
-
Constant temperature water bath (25°C)
-
Burette, pipettes, volumetric flasks, and conical flasks
Procedure:
-
Reaction Setup:
-
Prepare a 0.02 M solution of each ester in 50% ethanol/water.
-
Prepare a 0.02 M solution of NaOH in 50% ethanol/water.
-
Place both solutions in the constant temperature water bath at 25°C and allow them to equilibrate for at least 30 minutes.
-
-
Initiation of Reaction:
-
To a 250 mL conical flask, pipette 50 mL of the ester solution and 50 mL of the NaOH solution.
-
Start a stopwatch immediately upon mixing.
-
-
Titration:
-
At regular time intervals (e.g., 0, 5, 10, 20, 30, 45, and 60 minutes), withdraw a 10 mL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a flask containing 10 mL of the 0.1 M HCl solution.
-
Add 2-3 drops of phenolphthalein indicator and titrate the excess HCl with the 0.1 M NaOH solution.
-
Record the volume of NaOH used.
-
-
Infinity Reading:
-
To determine the concentration of ester at time infinity (complete reaction), heat a separate 20 mL sample of the initial reaction mixture in a sealed vial at 60°C for 2 hours.
-
Allow the sample to cool to room temperature and titrate a 10 mL aliquot as described in step 3.
-
-
Data Analysis:
-
Calculate the concentration of the ester at each time point.
-
Plot 1/[Ester] versus time. The slope of the resulting straight line will be the second-order rate constant (k).
-
Experiment 2: Comparative Yields of Electrophilic Aromatic Substitution (Nitration)
Objective: To compare the yields of mononitrated products from the nitration of this compound and Methyl 2-(o-tolyl)acetate.
Materials:
-
This compound
-
Methyl 2-(o-tolyl)acetate
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Nitrating Mixture Preparation:
-
In a flask cooled in an ice bath, slowly add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid with constant stirring. Keep the mixture cold.
-
-
Reaction:
-
In a separate flask, dissolve 1.0 g of this compound in 20 mL of dichloromethane and cool it in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the ester solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Repeat the same procedure for Methyl 2-(o-tolyl)acetate.
-
-
Work-up:
-
Pour the reaction mixture over 50 g of crushed ice and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with 50 mL of cold water, 50 mL of saturated sodium bicarbonate solution, and finally with 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
-
Product Analysis:
-
Analyze the crude product mixture by GC-MS to identify the different mononitrated isomers and any unreacted starting material.
-
Quantify the relative amounts of each product and the remaining starting material to calculate the total yield of mononitrated products.
-
Visualizations
Signaling Pathway of Alkaline Ester Hydrolysis
Caption: Mechanism of alkaline ester hydrolysis.
Experimental Workflow for Comparative Reactivity Analysis
Caption: Workflow for comparing isomer reactivity.
Logical Relationship of Substituent Effects on Reactivity
Caption: Influence of methyl group position on reactivity.
A Comparative Guide to Methyl 2-(m-tolyl)acetate and Methyl 2-(p-tolyl)acetate for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between positional isomers is critical for experimental design and interpretation. This guide provides a comprehensive comparison of the physicochemical properties, spectral data, and synthesis of Methyl 2-(m-tolyl)acetate and Methyl 2-(p-tolyl)acetate, supported by available data and methodologies.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and Methyl 2-(p-tolyl)acetate is presented in the table below. These properties are fundamental to understanding the behavior of these compounds in various experimental settings.
| Property | This compound | Methyl 2-(p-tolyl)acetate |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol [1] | 164.20 g/mol [2] |
| IUPAC Name | methyl 2-(3-methylphenyl)acetate[1] | methyl 2-(4-methylphenyl)acetate[2] |
| CAS Number | 53088-69-0[1] | 23786-13-2[2] |
| Boiling Point | Data not available | Data not available |
| Melting Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Solubility | Soluble in DMSO.[3] | Data not available |
| XLogP3 | 2.3[1] | 2.2[2] |
| Hydrogen Bond Donor Count | 0[1] | 0[2] |
| Hydrogen Bond Acceptor Count | 2[1] | 2[2] |
| Rotatable Bond Count | 3[1] | 3[2] |
Spectroscopic Data
Gas Chromatography-Mass Spectrometry (GC-MS) is a crucial technique for the identification and characterization of these isomers. The mass spectra of both compounds show a base peak at m/z 105, corresponding to the tolylmethyl cation, and a molecular ion peak at m/z 164.[1][2]
GC-MS Data for this compound:
-
Major Peaks (m/z): 105 (100%), 164 (base peak), 77, 106, 103, 51.[1]
GC-MS Data for Methyl 2-(p-tolyl)acetate:
-
Major Peaks (m/z): 105 (100%), 164 (base peak), 106, 79, 103.[2]
Experimental Protocols
While specific comparative experimental protocols for these two isomers are not detailed in the available literature, standard methodologies for their synthesis and characterization can be described.
General Synthesis Protocol: Fischer Esterification
The synthesis of both this compound and Methyl 2-(p-tolyl)acetate can be achieved via Fischer esterification of the corresponding tolylacetic acid with methanol in the presence of an acid catalyst.
Workflow for Fischer Esterification:
References
A Comparative Guide to Catalysts for Methyl 2-(m-tolyl)acetate Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Methyl 2-(m-tolyl)acetate, a key intermediate in the production of various pharmaceuticals and fine chemicals, is predominantly achieved through the Fischer esterification of m-tolylacetic acid with methanol. The choice of catalyst for this reaction is critical as it significantly influences reaction kinetics, product yield, and overall process efficiency. This guide provides an objective comparison of common catalysts employed for this synthesis, supported by representative experimental data and detailed protocols.
Performance Comparison of Catalysts
The following table summarizes the performance of various catalysts for the synthesis of this compound via Fischer esterification. The data presented is a synthesis of typical results observed for the esterification of arylacetic acids with methanol under laboratory conditions.
| Catalyst | Catalyst Loading | Reactant Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Catalyst Type |
| Sulfuric Acid (H₂SO₄) | 1-5 mol% | 1:10 | 65-80 | 4-8 | 85-95 | >98 | Homogeneous |
| p-Toluenesulfonic Acid (PTSA) | 5-10 mol% | 1:10 | 80-110 (reflux) | 6-12 | 80-90 | >98 | Homogeneous |
| Amberlyst-15 | 10-20 wt% | 1:10 | 70-90 | 8-24 | 75-85 | >99 | Heterogeneous |
| Lipase (e.g., Novozym 435) | 5-10 wt% | 1:3 | 40-60 | 24-72 | 70-95 | >99 | Heterogeneous (Biocatalyst) |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using the compared catalysts are provided below. These protocols are based on standard laboratory procedures for Fischer esterification.
General Fischer Esterification Workflow
The fundamental process for the synthesis involves the reaction of m-tolylacetic acid with methanol in the presence of an acid catalyst, followed by workup and purification.
Caption: General experimental workflow for the synthesis of this compound.
Protocol 1: Synthesis using Sulfuric Acid (H₂SO₄)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve m-tolylacetic acid in an excess of methanol (e.g., 10 equivalents).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (1-5 mol% relative to the carboxylic acid) to the solution while stirring.
-
Reaction: Heat the mixture to reflux (typically 65-80°C) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.
Protocol 2: Synthesis using p-Toluenesulfonic Acid (PTSA)
-
Reaction Setup: Combine m-tolylacetic acid, excess methanol, and p-toluenesulfonic acid (5-10 mol%) in a round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser. A non-polar solvent like toluene can be used to aid in the azeotropic removal of water.[1]
-
Reaction: Heat the mixture to reflux (80-110°C) and continue until the theoretical amount of water is collected in the Dean-Stark trap (typically 6-12 hours).[1]
-
Workup and Purification: Follow the same workup and purification procedure as described for the sulfuric acid-catalyzed reaction.
Protocol 3: Synthesis using Amberlyst-15
-
Reaction Setup: In a round-bottom flask, suspend Amberlyst-15 (10-20 wt% of the carboxylic acid) in a solution of m-tolylacetic acid in excess methanol.
-
Reaction: Heat the mixture with vigorous stirring at 70-90°C for 8-24 hours.
-
Workup: After the reaction, cool the mixture and separate the catalyst by filtration. The catalyst can be washed with methanol and dried for potential reuse.
-
Purification: The filtrate is then worked up and purified as described in the sulfuric acid protocol.
Protocol 4: Synthesis using Lipase
-
Reaction Setup: In a flask, combine m-tolylacetic acid, methanol (a smaller excess, e.g., 3 equivalents, is often sufficient), and an immobilized lipase such as Novozym 435 (5-10 wt%). The reaction is typically performed in a solvent such as hexane or toluene.
-
Reaction: Incubate the mixture at a moderate temperature (40-60°C) with shaking for 24-72 hours.
-
Workup: Separate the enzyme by filtration for reuse.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the product. Further purification can be achieved by chromatography if necessary.
Catalyst Selection Considerations
The choice of catalyst depends on several factors including desired reaction rate, cost, and environmental considerations.
Caption: Key considerations for selecting a catalyst for this compound synthesis.
Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid generally offer high reaction rates but can be corrosive and require neutralization during workup, leading to salt waste.[1] Amberlyst-15 , a solid acid catalyst, simplifies product purification and allows for catalyst recycling, though it may exhibit lower activity compared to homogeneous catalysts.[2] Lipases represent a green alternative, operating under mild conditions with high selectivity, which can be advantageous for sensitive substrates.[3] However, enzymatic processes are often slower and the cost of the biocatalyst can be a consideration.
References
A Comparative Guide to Purity Assessment of Synthesized Methyl 2-(m-tolyl)acetate
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the synthesis of any chemical compound, particularly for those intended for use in pharmaceutical and drug development applications. This guide provides a comprehensive comparison of the most common and effective analytical methods for assessing the purity of synthesized Methyl 2-(m-tolyl)acetate. We will delve into the principles, experimental protocols, and comparative performance of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, supported by experimental data and visual workflows.
Introduction to this compound and its Synthesis
This compound is an aromatic ester with applications in organic synthesis. It is typically synthesized via Fischer-Speier esterification of m-tolylacetic acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Synthesis Reaction:
m-tolylacetic acid + Methanol ⇌ this compound + Water
Potential impurities arising from this synthesis can include unreacted starting materials (m-tolylacetic acid and methanol), byproducts from side reactions, and residual solvent. A thorough purity analysis is therefore essential to ensure the quality and reliability of the synthesized product.
Comparison of Key Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the chemical nature of the analyte and potential impurities, the required level of sensitivity and accuracy, and the availability of instrumentation. Below is a comparative overview of the three primary techniques used for this purpose.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, with detection by mass-to-charge ratio. | Separation based on polarity, with detection by UV absorbance. | Identification and quantification based on the magnetic properties of atomic nuclei. |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds. | Quantification of non-volatile and thermally labile compounds. | Structural elucidation and quantification of the main component and impurities. |
| Typical Purity (%) | >99% | >99% | >98% |
| LOD/LOQ for Impurities | Low (ng/mL to pg/mL) | Moderate (µg/mL to ng/mL)[1][2] | Higher (mg/mL to µg/mL) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Key Advantages | High sensitivity and specificity for impurity identification. | Robust, reproducible, and suitable for routine quality control. | Provides structural information, requires no reference standard for the analyte (qNMR). |
| Key Limitations | Not suitable for non-volatile or thermally labile compounds. | May not detect impurities that lack a UV chromophore. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is particularly useful for detecting residual solvents and byproducts from the synthesis of this compound.
Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass spectrometer detector.
Experimental Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (split ratio 50:1)
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter into a GC vial.
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum. The PubChem database shows a prominent fragment at m/z 105 for this compound.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Quantify the purity by area normalization, assuming similar response factors for the analyte and impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the quantitative analysis of non-volatile compounds. It is well-suited for determining the purity of this compound and quantifying non-volatile impurities such as unreacted m-tolylacetic acid.
Instrumentation:
-
HPLC system with a UV detector.
Experimental Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended. A typical gradient could be:
-
0-15 min: 50% to 95% Acetonitrile
-
15-20 min: 95% Acetonitrile
-
20-25 min: 95% to 50% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of the mobile phase (initial conditions).
-
Filter the solution through a 0.45 µm syringe filter.
Data Analysis:
-
Create a calibration curve using standards of known concentration to quantify the amount of this compound.
-
Determine the percentage purity by comparing the peak area of the main component to the total area of all peaks.
-
Identify and quantify impurities by comparing their retention times and UV spectra with those of known standards.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a reference standard of the same compound.[3] It provides both structural information and a highly accurate purity assessment.[3][4]
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Experimental Conditions:
-
Solvent: Deuterated chloroform (CDCl₃) with a known amount of a certified internal standard (e.g., maleic anhydride).
-
Pulse Program: A standard single-pulse experiment with a 30° pulse angle.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification of small molecules).[5]
-
Number of Scans: 16-64 to achieve a high signal-to-noise ratio (>250:1).[6]
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent.
Data Analysis:
-
Acquire the ¹H NMR spectrum. The expected signals for this compound in CDCl₃ are:
-
Aromatic protons: ~7.0-7.3 ppm (multiplet, 4H)
-
Methylene protons (-CH₂-): ~3.6 ppm (singlet, 2H)
-
Methyl ester protons (-OCH₃): ~3.7 ppm (singlet, 3H)
-
Tolyl methyl protons (-CH₃): ~2.3 ppm (singlet, 3H)
-
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Visualizing the Workflow and Logic
To aid in understanding the experimental processes and decision-making, the following diagrams have been generated using Graphviz.
Caption: General experimental workflow for the purity assessment of this compound.
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion
The purity assessment of synthesized this compound can be effectively achieved using GC-MS, HPLC, and qNMR spectroscopy. Each technique offers distinct advantages and is suited for different analytical objectives.
-
GC-MS is the method of choice for identifying and quantifying volatile impurities with high sensitivity.
-
HPLC provides a robust and reliable method for routine purity determination and quantification of non-volatile impurities.
-
qNMR offers the unique advantage of providing structural confirmation and highly accurate purity assessment without the need for a specific reference standard of the analyte.
For a comprehensive purity profile, a combination of these orthogonal techniques is often recommended. This integrated approach ensures the accurate identification and quantification of a wide range of potential impurities, thereby guaranteeing the quality and reliability of the synthesized this compound for its intended applications in research and development.
References
A Comparative Analysis of Methyl 2-(m-tolyl)acetate: Cross-Referencing Experimental and Database-Derived Physicochemical and Biological Data
In the landscape of chemical research and drug development, a thorough understanding of a compound's physicochemical properties and biological activities is paramount. This guide provides a comparative analysis of Methyl 2-(m-tolyl)acetate and its structural isomers, Methyl 2-(o-tolyl)acetate and Methyl 2-(p-tolyl)acetate. By cross-referencing data from reputable databases with available experimental findings, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating these compounds.
Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in various systems, influencing its solubility, absorption, and distribution. The following table summarizes the key physicochemical data for this compound and its ortho and para isomers. It is important to note that while some experimental data is available, particularly for related compounds, many of the listed properties for the primary compounds of interest are computed and sourced from chemical databases.
| Property | This compound | Methyl 2-(o-tolyl)acetate | Methyl 2-(p-tolyl)acetate |
| Molecular Formula | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol | 164.20 g/mol | 164.20 g/mol |
| CAS Number | 53088-69-0 | 40851-62-5 | 23786-13-2 |
| Boiling Point | Not experimentally determined | Not experimentally determined | Not experimentally determined |
| Melting Point | Not experimentally determined | Not experimentally determined | Not experimentally determined |
| Calculated LogP | 2.3 | Not available | 2.2 |
| Purity | 95% | 95% | Not available |
| Appearance | Liquid (based on related compounds) | Liquid | Not available |
Note: The lack of experimentally determined boiling and melting points for these specific esters in the searched literature necessitates reliance on data from closely related compounds or computational predictions for estimation.
Spectral Data Analysis
Spectroscopic data is crucial for the structural elucidation and identification of chemical compounds. Below is a summary of available spectral information for this compound.
| Spectrum Type | Data for this compound |
| GC-MS | A GC-MS spectrum is available in the MassBank of North America, showing prominent peaks that can be used for identification. |
| ¹H NMR | Specific experimental ¹H NMR data with peak assignments is not readily available in the searched databases. |
| ¹³C NMR | Specific experimental ¹³C NMR data with peak assignments is not readily available in the searched databases. |
| IR | Specific experimental IR data with peak assignments is not readily available in the searched databases. |
Biological Activity
While specific biological activity data for this compound is limited in the public domain, the broader class of phenylacetate esters has been investigated for various biological effects. For instance, phenylacetic acid and methyl phenylacetate produced by the biocontrol bacterium Bacillus mycoides have been shown to suppress spore germination in the pathogenic fungus Fusarium oxysporum. This suggests that this compound and its isomers could be explored for potential antifungal or antimicrobial properties. Further research is warranted to elucidate the specific biological activities and potential mechanisms of action of these compounds.
Experimental Protocols
To ensure the reproducibility and accuracy of the presented data, detailed experimental protocols are essential. The following are generalized methods for obtaining the key experimental data cited in this guide.
1. Determination of Physicochemical Properties
-
Boiling Point: The boiling point can be determined using a standard distillation apparatus at atmospheric pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. For small sample sizes, a micro-boiling point apparatus can be utilized.
-
Melting Point: For solid compounds, the melting point is determined using a melting point apparatus. A small amount of the crystalline sample is packed into a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.
-
Solubility: The solubility of the compound in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of the compound to a specific volume of the solvent at a constant temperature. The mixture is agitated until saturation is reached, and the concentration of the dissolved compound is then measured, often by spectroscopic or chromatographic methods.
2. Spectral Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): A gas chromatograph coupled to a mass spectrometer is used to separate and identify the components of a sample. The sample is injected into the GC, where it is vaporized and separated based on its volatility and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that aids in the identification of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer. A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube. The sample is then subjected to a strong magnetic field and radiofrequency pulses. The resulting spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for detailed structural elucidation.
-
Infrared (IR) Spectroscopy: An IR spectrum is obtained using an infrared spectrometer. A small amount of the sample is placed on an appropriate sample holder (e.g., KBr pellet, NaCl plates for liquids). The sample is then irradiated with infrared light, and the absorption of light at different frequencies is measured. The resulting spectrum shows characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
Visualizing the Data Cross-Referencing Workflow
The process of gathering and comparing data from various sources is a critical workflow in scientific research. The following diagram illustrates this process for this compound.
Caption: Workflow for cross-referencing experimental and database data.
Hypothetical Signaling Pathway Modulation
Given the potential antimicrobial activity of phenylacetate esters, a hypothetical signaling pathway that could be affected by this compound in a fungal cell is depicted below. This is a generalized representation and would require experimental validation.
Caption: Hypothetical antifungal mechanism of action.
A Comparative Guide to QSAR Studies of m-Tolyl Acetate Derivatives and Their Alternatives in Insecticide Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative structure-activity relationship (QSAR) studies of m-tolyl acetate derivatives used as insecticides, alongside an evaluation of their performance against alternative compounds. The information is supported by experimental data and detailed methodologies to assist in the informed development of novel pest control agents.
Introduction to m-Tolyl Acetate Derivatives and QSAR
The m-tolyl acetate core structure is found in a number of carbamate insecticides. Understanding the relationship between the physicochemical properties of these molecules and their biological activity is crucial for designing more effective and safer insecticides. Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish this relationship, thereby predicting the activity of new, untested compounds.
A key study in this area, "Computational chemistry study of toxicity of some m-tolyl acetate derivatives insecticides and molecular design of structurally related products," investigated five such derivatives: carbosulfan, carbofuran, isoprocarb, methiocarb, and isocarbophos. The study successfully correlated various molecular descriptors with the experimental toxicity (LD50) of these compounds.[1]
Comparative Analysis of m-Tolyl Acetate Derivatives and Alternatives
The following tables present a comparative overview of the physicochemical properties and toxicity of the m-tolyl acetate derivatives from the aforementioned study and several alternative insecticides.
Table 1: Physicochemical Properties of m-Tolyl Acetate Derivatives and Alternatives
| Compound | Class | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility (mg/L) | LogP |
| m-Tolyl Acetate Derivatives | ||||||
| Carbosulfan | Carbamate | C20H32N2O3S | 380.55 | Viscous liquid | 0.3 | 5.4 |
| Carbofuran | Carbamate | C12H15NO3 | 221.25 | 153-154 | 320 | 1.52 |
| Isoprocarb | Carbamate | C11H15NO2 | 193.24 | 88-93[2] | 400[2] | 2.31[2] |
| Methiocarb | Carbamate | C11H15NO2S | 225.31 | 119[3][4] | 27[3][4] | 3.08[3] |
| Isocarbophos | Organophosphate | C11H16NO4PS | 289.29 | - | Moderate | - |
| Alternative Insecticides | ||||||
| Quinalphos | Organophosphate | C12H15N2O3PS | 298.30 | 31[5] | 17.8[5] | 4.44[6] |
| Carbaryl | Carbamate | C12H11NO2 | 201.22 | 142-146[1] | 40-100[7] | 2.36[8] |
| Chlorantraniliprole | Diamide | C18H14BrCl2N5O2 | 483.15 | 208-210[9] | 1.023[10] | 2.76[9] |
| Flubendiamide | Diamide | C23H22F7IN2O4S | 682.39 | 217.5-220.7[11][12] | 0.0299[11] | 4.2[11][12] |
Table 2: Acute Oral Toxicity (LD50) in Rats
| Compound | LD50 (mg/kg) | Reference |
| m-Tolyl Acetate Derivatives | ||
| Carbosulfan | 90-250 | [1] |
| Carbofuran | 8-14 | [1] |
| Isoprocarb | 403-485 | [13] |
| Methiocarb | 13-47 | [1] |
| Isocarbophos | 8.1 | [1] |
| Alternative Insecticides | ||
| Quinalphos | 25-70 | |
| Carbaryl | 246-850 | |
| Chlorantraniliprole | >5000 | |
| Flubendiamide | >2000 |
Note: LD50 values can vary depending on the study protocol and the strain of the animal used.
Experimental Protocols
Determination of Acute Oral Toxicity (LD50)
The LD50 values cited in this guide are typically determined using a standardized protocol, often following guidelines from the Organisation for Economic Co-operation and Development (OECD), such as OECD Guideline 423.[9]
General Procedure:
-
Animal Selection: Healthy, young adult rats of a single strain are used.[14]
-
Acclimatization: Animals are acclimated to the laboratory conditions for at least five days before the study.
-
Fasting: Food is withheld for a set period (e.g., overnight) before administration of the test substance, while water remains available.[9]
-
Dose Administration: The test substance, usually dissolved or suspended in a suitable vehicle, is administered in a single dose by oral gavage.
-
Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days.[9]
-
Data Analysis: The LD50 value, the statistically estimated dose that is lethal to 50% of the test animals, is calculated using appropriate statistical methods.
QSAR Modeling Workflow and Signaling Pathway
QSAR Study Workflow
The development of a QSAR model follows a structured workflow to ensure the robustness and predictive power of the final model.
Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) study.
Signaling Pathway: Acetylcholinesterase Inhibition
The primary mode of action for carbamate insecticides, including many m-tolyl acetate derivatives, is the inhibition of the enzyme acetylcholinesterase (AChE).[7] This enzyme is critical for the proper functioning of the nervous system.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by carbamate insecticides.
Conclusion
QSAR studies of m-tolyl acetate derivatives have proven valuable in understanding the structural requirements for their insecticidal activity. The computational models, validated by experimental data, can guide the design of new analogues with potentially improved efficacy and safety profiles. However, the high toxicity of some of these carbamate insecticides necessitates the exploration of alternatives.
Newer classes of insecticides, such as the diamides (chlorantraniliprole and flubendiamide), exhibit significantly lower mammalian toxicity while maintaining high efficacy against target pests. These alternatives often have different modes of action, which can be advantageous in managing insecticide resistance.
For researchers and professionals in drug and pesticide development, a multi-faceted approach is recommended. This includes leveraging QSAR for the initial design and screening of novel compounds, followed by rigorous experimental validation. Furthermore, a comparative assessment against existing alternatives, considering both efficacy and toxicological profiles, is essential for the development of next-generation pest management solutions that are both effective and environmentally sound.
References
- 1. benchchem.com [benchchem.com]
- 2. Isoprocarb | C11H15NO2 | CID 17517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ICSC 1766 - METHIOCARB [inchem.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Quinalphos - Wikipedia [en.wikipedia.org]
- 6. Quinalphos (Ref: ENT 27397) [sitem.herts.ac.uk]
- 7. mediabros.store [mediabros.store]
- 8. Carbaryl | C12H11NO2 | CID 6129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. Flubendiamide | C23H22F7IN2O4S | CID 11193251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Isoprocarb | 2631-40-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Methyl 2-(m-tolyl)acetate: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of Methyl 2-(m-tolyl)acetate in research and development settings.
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the substance's Safety Data Sheet (SDS). There is conflicting information regarding the hazard classification of this compound. While some sources may indicate it as non-hazardous, others provide specific hazard statements. Therefore, it is crucial to handle this compound with caution.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Skin and Body | Laboratory coat. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to hazardous waste regulations.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1][3]
-
Waste Collection:
-
Storage:
-
Spill Management:
-
Final Disposal:
Disposal Decision-Making Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is essential for protecting laboratory personnel and the environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
References
- 1. vumc.org [vumc.org]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. acs.org [acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. images.thdstatic.com [images.thdstatic.com]
- 7. promain.co.uk [promain.co.uk]
- 8. jpharmachem.com [jpharmachem.com]
Essential Safety and Operational Guide for Handling Methyl 2-(m-tolyl)acetate
This guide provides immediate safety, operational, and disposal protocols for the handling of Methyl 2-(m-tolyl)acetate (CAS No. 53088-69-0) in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant laboratory practices.
Chemical Properties and Hazard Identification
This compound is a liquid at room temperature. While one supplier indicates it is not hazardous under specific regulations, another provides GHS hazard classifications that suggest caution is warranted.[1] For maximum safety, it is prudent to handle the substance in accordance with the provided GHS classifications.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 53088-69-0 |
| Molecular Formula | C₁₀H₁₂O₂ |
| Molecular Weight | 164.20 g/mol |
| Physical Form | Liquid |
| Storage Temperature | Room Temperature or Refrigerator |
Table 2: GHS Hazard and Precautionary Statements
| Classification | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P271 | Use only outdoors or in a well-ventilated area. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| P330 | Rinse mouth. | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | |
| P405 | Store locked up. | |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Source: Sigma-Aldrich
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from preparation to use.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[2] A chemical fume hood is recommended to minimize inhalation exposure.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Material Preparation: Before handling, ensure all necessary equipment and reagents are within reach to avoid leaving the designated work area.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical. The following table summarizes the required PPE.
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Protection | Standard Examples |
| Eyes/Face | Wear chemical safety goggles or a face shield.[2][3] | ANSI Z87.1, EN 166 |
| Skin | Wear nitrile or other appropriate chemical-resistant gloves.[2][3] A lab coat or chemical-resistant apron should be worn to prevent skin contact.[2] Impervious clothing may be necessary for larger quantities.[3] | EN 374 |
| Respiratory | If ventilation is inadequate or if aerosols are generated, use a NIOSH-approved respirator with appropriate cartridges (e.g., organic vapor).[2][3] Respiratory protection is not typically required with adequate ventilation.[3] | NIOSH, EN 149 |
Handling and Experimental Protocol
-
Personal Hygiene: Wash hands thoroughly after handling the chemical, even if gloves were worn.[2] Do not eat, drink, or smoke in the laboratory.[4]
-
Avoiding Contact: Avoid direct contact with skin, eyes, and clothing.[2] Prevent inhalation of vapors or mists.
-
Spill Management: In the event of a spill, immediately evacuate the area if necessary. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2] Provide adequate ventilation during cleanup.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Unused this compound should be treated as hazardous chemical waste.
-
Contaminated materials, such as absorbent pads, gloves, and empty containers, should also be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
-
Container Management: Do not dispose of the chemical down the drain.[3] Collect all waste in a designated, properly labeled, and sealed container.
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[3]
-
Contaminated Packaging: Dispose of contaminated packaging as unused product.[3] Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Handling this compound
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: A flowchart outlining the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
